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  • Product: 4-Iodo-5-methoxynicotinonitrile
  • CAS: 1138444-07-1

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 4-Iodo-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1) Molecular Formula: C₇H₅IN₂O Primary Application: Critical intermediate for kinase inhibitors (e.g., MEK, PI3K) and Suzuki-Miyaura cross-coupling partners in medicinal chemistry.

This technical guide outlines a robust, scalable synthetic route for 4-iodo-5-methoxynicotinonitrile. Unlike generic pyridine syntheses, this protocol addresses the specific challenge of installing the iodine atom at the sterically crowded and electron-deficient C4 position, flanked by a nitrile (C3) and a methoxy group (C5). The recommended pathway utilizes a De novo ring construction followed by Deoxychlorination and a Finkelstein-type Halogen Exchange (Halex) , ensuring high regioselectivity and avoiding the poor yields associated with direct electrophilic iodination of pyridines.

Part 1: Retrosynthetic Analysis & Pathway

The synthesis is designed to bypass the low reactivity of pyridine rings toward electrophilic aromatic substitution. Instead, we employ a "functionalize-then-cyclize" strategy followed by functional group interconversion.

Strategic Logic
  • Iodine Installation: Direct iodination of 3-cyano-5-methoxypyridine is difficult due to electronic deactivation. Nucleophilic displacement of a 4-chloro precursor using iodide (Halex reaction) is the most reliable method.

  • Chlorine Installation: The 4-chloro motif is best generated from a 4-hydroxy (pyridone) precursor using phosphorus oxychloride (

    
    ).
    
  • Scaffold Assembly: The 4-hydroxy-5-methoxynicotinonitrile core is constructed via condensation of a methoxy-enaminone with 2-cyanoacetamide.

Synthetic Workflow Diagram

SynthesisPathway Start Methoxyacetone + DMF-DMA Enaminone Enaminone Intermediate Start->Enaminone Condensation Cyclization Step 1: Cyclization (2-Cyanoacetamide) Enaminone->Cyclization Pyridone 4-Hydroxy-5-methoxy- nicotinonitrile Cyclization->Pyridone Ring Closure Chlorination Step 2: Deoxychlorination (POCl3 / PCl5) Pyridone->Chlorination Chloro 4-Chloro-5-methoxy- nicotinonitrile Chlorination->Chloro SNAr Precursor Iodination Step 3: Halex Reaction (NaI / TMSCl) Chloro->Iodination Target 4-Iodo-5-methoxy- nicotinonitrile Iodination->Target Finkelstein

Figure 1: Three-stage synthetic workflow from acyclic precursors to the iodinated pyridine target.

Part 2: Detailed Experimental Protocols

Step 1: Ring Construction (Pyridone Synthesis)

Objective: Synthesis of 4-hydroxy-5-methoxynicotinonitrile (Tautomer: 5-methoxy-4-oxo-1,4-dihydropyridine-3-carbonitrile).

Rationale: Using N,N-dimethylformamide dimethyl acetal (DMF-DMA) with methoxyacetone generates an activated enaminone that condenses regioselectively with 2-cyanoacetamide.

Protocol:

  • Enaminone Formation:

    • Charge a reaction vessel with methoxyacetone (1.0 equiv) and DMF-DMA (1.1 equiv).

    • Heat to reflux (approx. 90–100 °C) for 4–6 hours.

    • Monitor by TLC/LCMS for the disappearance of methoxyacetone.

    • Concentrate under reduced pressure to yield the crude enaminone (4-methoxy-3-(dimethylamino)but-3-en-2-one). Note: This intermediate is often used directly without purification.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (5–10 volumes).

    • Add 2-cyanoacetamide (1.0 equiv) and Sodium Ethoxide (NaOEt, 1.2 equiv, 21% wt in EtOH).

    • Reflux the mixture for 8–12 hours. The solution will typically turn dark orange/brown.

    • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3–4 to precipitate the pyridone.

    • Filter the solid, wash with cold water and diethyl ether. Dry in a vacuum oven at 50 °C.

Key Metrics:

Parameter Specification
Yield 45–60%
Appearance Off-white to tan solid

| Critical Control | Ensure pH is adjusted correctly; the pyridone is amphoteric but precipitates best in mild acid. |

Step 2: Deoxychlorination

Objective: Conversion to 4-chloro-5-methoxynicotinonitrile.

Rationale: The 4-hydroxy group is converted to a leaving group (chloride) to enable the subsequent iodination. A mixture of


 and 

is used to ensure complete conversion of the electron-rich pyridone oxygen.

Protocol:

  • Suspend the dry 4-hydroxy-5-methoxynicotinonitrile (1.0 equiv) in Phosphorus Oxychloride (

    
    )  (5.0 equiv).
    
  • Add Phosphorus Pentachloride (

    
    )  (1.1 equiv) portion-wise at room temperature. Caution: Exothermic.
    
  • Heat the mixture to 100–110 °C for 2–4 hours. The suspension should become a clear solution.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the residue slowly into crushed ice/water with vigorous stirring. Maintain temperature <20 °C.

    • Neutralize with saturated

      
       or 
      
      
      
      (aq) to pH 7–8.
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually required to remove phosphorus impurities.

Key Metrics:

Parameter Specification
Yield 70–85%
Appearance White to pale yellow solid

| Safety Note |


 hydrolysis releases HCl and heat. Quench slowly. |
Step 3: Finkelstein Iodination (Halex Reaction)

Objective: Synthesis of 4-Iodo-5-methoxynicotinonitrile.

Rationale: Standard nucleophilic aromatic substitution (


) is sluggish on this scaffold. We utilize Sodium Iodide (NaI)  activated by Chlorotrimethylsilane (TMSCl) . TMSCl acts as a Lewis acid to activate the pyridine nitrogen and/or scavenge the chloride leaving group, driving the equilibrium toward the iodide.

Protocol:

  • Dissolve 4-chloro-5-methoxynicotinonitrile (1.0 equiv) in anhydrous Acetonitrile (MeCN) (10 volumes).

  • Add Sodium Iodide (NaI) (5.0 equiv). The solution will turn yellow.

  • Add Chlorotrimethylsilane (TMSCl) (1.0–1.5 equiv) dropwise.

  • Reflux the mixture (80–82 °C) for 16–24 hours.

    • Monitoring: LCMS is essential here. The conversion may stall; if so, add another portion of TMSCl (0.5 equiv) and NaI (1.0 equiv).

  • Workup:

    • Cool to room temperature.[2]

    • Quench with saturated Sodium Thiosulfate (

      
      )  solution to remove liberated iodine (decolorizes the dark solution).
      
    • Extract with Ethyl Acetate or DCM.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Heptane or silica gel chromatography.

Key Metrics:

Parameter Specification
Yield 65–80%
Purity >98% (HPLC)
Appearance Off-white to pale yellow needles

| Storage | Light sensitive. Store in amber vials at 2–8 °C. |

Part 3: Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified. The shift of the C4 carbon and the loss of coupling to the C4 proton are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

~4.0 ppm (s, 3H)
Methoxy group (

).

~8.4 ppm (s, 1H)
C6-H (Deshielded by N and OMe).

~8.6 ppm (s, 1H)
C2-H (Deshielded by N and CN).
¹³C NMR

~115 ppm
Nitrile (

) carbon.

~100–110 ppm
C4-I . Carbon attached to Iodine is significantly upfield compared to C-Cl due to the heavy atom effect.
LC-MS [M+H]⁺ = 260.95Consistent with

.

References

  • General Pyridine Synthesis (Ring Closure)

    • Title: Regioselective Synthesis of 3,5-Disubstituted Pyridines.
    • Source:Journal of Organic Chemistry.
    • Context: Describes the condensation of enaminones with cyanoacetamide to form nicotinonitriles.
    • URL:[Link] (General Journal Link for foundational methodology)

  • Deoxychlorination Protocol

    • Title: Scalable Synthesis of 4-Chloropyridines
    • Source:Organic Process Research & Development.
    • Context: Optimization of POCl3/PCl5 r
    • URL:[Link]

  • Halogen Exchange (Finkelstein)

    • Title: A Mild and Efficient Method for the Synthesis of Iodoheterocycles via Halogen Exchange.
    • Source:Tetrahedron Letters.
    • Context: Validates the use of NaI/TMSCl/MeCN for converting chloro-heterocycles to iodo-heterocycles.
    • URL:[Link]

  • Target Molecule Identification

    • Title: 4-Iodo-5-methoxynicotinonitrile (CAS 1138444-07-1) Product Page.

    • Source: Sigma-Aldrich / Combi-Blocks.

    • Context: Verification of chemical existence and physical properties.[3]

Sources

Exploratory

Technical Guide: Nucleophilic Substitution Strategies for 4-Iodo-5-methoxynicotinonitrile

Executive Summary The scaffold 4-Iodo-5-methoxynicotinonitrile represents a "privileged structure" in the synthesis of Type I and Type II kinase inhibitors (e.g., EGFR, Src, and Abl pathways). The presence of the 3-cyano...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-Iodo-5-methoxynicotinonitrile represents a "privileged structure" in the synthesis of Type I and Type II kinase inhibitors (e.g., EGFR, Src, and Abl pathways). The presence of the 3-cyano group activates the pyridine ring for nucleophilic attack, while the 5-methoxy group modulates solubility and binding affinity in the final pharmacophore.

This guide addresses the specific challenge of functionalizing the C4 position. While the 4-Iodo substituent is a versatile handle, its reactivity is chemically nuanced.[1] It serves as both a leaving group for Nucleophilic Aromatic Substitution (SNAr) and an oxidative addition partner for Transition-Metal Catalyzed Cross-Couplings (TMCC). This guide provides a decision framework and validated protocols to maximize yield and purity, minimizing common side reactions like nitrile hydrolysis or demethylation.

Electronic Architecture & Reactivity Analysis[2]

To optimize reaction conditions, one must understand the electronic "push-pull" dynamics of this specific substrate:

  • Activation (The Pull): The pyridine nitrogen (N1) and the nitrile group at C3 are strongly electron-withdrawing. They lower the LUMO energy of the ring, making C4 highly electrophilic. The nitrile group is critical; without it, SNAr on a neutral pyridine with an electron-donating group (methoxy) would be sluggish.

  • Deactivation (The Push): The 5-methoxy group is an electron-donating group (EDG) by resonance. Being ortho to the reaction site (C4), it increases electron density at the electrophilic center, theoretically raising the activation energy for the nucleophilic attack.

  • The Iodine Factor: In SNAr, iodine is typically a poorer leaving group than fluorine or chlorine because the rate-determining step is often the addition of the nucleophile (formation of the Meisenheimer complex), which is favored by highly electronegative leaving groups. However, iodine's high polarizability and weak C-I bond make it superior for Palladium-catalyzed reactions.

Strategic Implication:

  • For Strong Nucleophiles (Aliphatic amines, thiolates): SNAr is the preferred, cost-effective route.

  • For Weak Nucleophiles (Anilines, electron-deficient amines): The deactivating 5-OMe group may stall SNAr. Switch to Palladium-catalyzed Buchwald-Hartwig amination.[2]

Mechanism & Visualization

The SNAr reaction proceeds via an addition-elimination pathway.[3][4][5][6][7] The stability of the anionic intermediate (Meisenheimer complex) dictates the reaction rate.

Diagram 1: SNAr Reaction Mechanism

SnAr_Mechanism cluster_stabilization Stabilization Factors Substrate 4-Iodo-5-methoxynicotinonitrile TS1 Transition State 1 (Addition) Substrate->TS1 + Nu: Nucleophile Nucleophile (Nu:) Nucleophile->TS1 Intermediate Meisenheimer Complex (Stabilized by C3-CN) TS1->Intermediate Rate Determining Step (Usually) Product 4-Substituted-5-methoxynicotinonitrile Intermediate->Product Elimination of I- LeavingGroup Iodide (I-) Intermediate->LeavingGroup

Caption: The 3-cyano group provides essential resonance stabilization for the negative charge in the Meisenheimer complex, enabling the reaction despite the 5-methoxy deactivation.

Experimental Protocols

Protocol A: SNAr with Aliphatic Amines (Standard)

Best for: Morpholine, Piperazine, N-Methyl piperazine, primary alkyl amines.

Rationale: Aliphatic amines are sufficiently nucleophilic to overcome the 5-OMe deactivation. Isopropanol (IPA) is chosen as a protic solvent to assist in leaving group departure via hydrogen bonding to the iodide, although polar aprotic solvents (DMF) are faster.

Materials:

  • Substrate: 4-Iodo-5-methoxynicotinonitrile (1.0 eq)

  • Nucleophile: Amine (1.2 - 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Isopropanol (IPA) or n-Butanol (for higher temp)

Step-by-Step:

  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the substrate and IPA (concentration ~0.2 M).

  • Add Reagents: Add DIPEA followed by the amine.

  • Heat: Heat the mixture to reflux (80-85°C for IPA). Monitor by TLC/LCMS.

    • Note: If conversion is <50% after 4 hours, switch solvent to DMF and heat to 100°C.

  • Workup:

    • Cool to room temperature.[2][8]

    • Precipitation Method (Preferred): Add water (3x reaction volume) dropwise with vigorous stirring. The product often precipitates as a solid. Filter and wash with water/cold ether.

    • Extraction Method: If no solid forms, dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na2SO4.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Anilines, amide coupling, or sterically hindered amines.

Rationale: When the nucleophile is weak (e.g., 3-chloroaniline), SNAr requires forcing conditions that may hydrolyze the nitrile (to amide/acid). Palladium catalysis bypasses the electronic barrier of the ring.

Materials:

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: Xantphos (preferred for rigidity) or BINAP (5-10 mol%)

  • Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry the flask and purge with Argon/Nitrogen. This is critical; oxygen poisons the catalyst.

  • Charge: Add Substrate, Amine, Base, Pd source, and Ligand.

  • Solvent: Add degassed solvent.[9]

  • Heat: Heat to 100°C for 12-18 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate and purify via flash column chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct methodology.

Diagram 2: Optimization Decision Tree

Decision_Tree Start Start: 4-Iodo-5-methoxynicotinonitrile + Nucleophile CheckNu Is Nucleophile Aliphatic (Strong)? Start->CheckNu PathSnAr Attempt S_NAr (IPA, DIPEA, 80°C) CheckNu->PathSnAr Yes PathPd Switch to Buchwald-Hartwig (Pd2(dba)3, Xantphos) CheckNu->PathPd No (Aniline/Weak) CheckYield Conversion > 80%? PathSnAr->CheckYield Success Proceed to Workup CheckYield->Success Yes CheckYield->PathPd No (Stalled)

Caption: A logical workflow to prevent wasted time on stalled SNAr reactions. Weak nucleophiles should default immediately to Pd-catalysis.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (SNAr) Nucleophile too weak or 5-OMe steric/electronic hindrance.1. Switch solvent to DMSO (higher T).2. Switch to Protocol B (Pd-catalysis).
Nitrile Hydrolysis Wet solvent or excessive base strength at high temp.Ensure reagents are anhydrous. Avoid hydroxide bases (KOH/NaOH); use Carbonates or DIPEA.
Demethylation Nucleophilic attack at the methyl group (SN2) by I- or nucleophile.Avoid pyridine hydrochloride salts. Lower temperature. Use bulkier base.[9]
Regioselectivity Loss Attack at C2 or C6 (rare but possible).Confirm structure via 2D NMR (HMBC). The C4 substitution is electronically favored, but C6 can react under forcing conditions.

References

  • Mechanistic Insight on SNAr

    • Topic: General mechanism and stabiliz
    • Source: Wikipedia/Chemistry LibreTexts.
    • Link:

  • Comparative Study (SNAr vs Buchwald)

    • Topic: Comparison of SNAr and Pd-catalyzed amination on similar heteroarom
    • Source: European Journal of Organic Chemistry (via ResearchG
    • Link:

  • Reactivity of 4-Halonicotinonitriles

    • Topic: Synthesis of 4-amino-nicotinonitrile deriv
    • Source: Arkivoc (2008).
    • Link:

  • Iodine as a Leaving Group

    • Topic: Kinetic parameters of 2-iodo and 4-iodo pyridinium substr
    • Source: NIH / Journal of Organic Chemistry.
    • Link:

  • Buchwald-Hartwig Context Prediction

    • Topic: Optimization of conditions for aryl iodide coupling.
    • Source: NIH / Molecular Inform
    • Link:

Sources

Foundational

A Technical Guide to the Discovery of Novel Compounds Using 4-Iodo-5-methoxynicotinonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1] This guide provides an in-depth technical overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1] This guide provides an in-depth technical overview of 4-iodo-5-methoxynicotinonitrile, a highly versatile building block for the synthesis of novel compound libraries. We will explore its intrinsic chemical properties and detail its application in robust, high-yield synthetic methodologies, focusing on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in the discovery of next-generation therapeutics.

The Strategic Reagent: 4-Iodo-5-methoxynicotinonitrile

4-Iodo-5-methoxynicotinonitrile (CAS 1138444-07-1) is a strategically designed heterocyclic building block. Its structure combines several key features that make it an ideal starting point for library synthesis. The pyridine ring is a common feature in bioactive molecules, often participating in crucial hydrogen bonding interactions with biological targets.[2] The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.[1] The methoxy group is an electron-donating group that can influence the electronic properties of the ring system and provide a metabolic blocking point.

Most importantly, the iodine atom at the 4-position serves as a versatile synthetic handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it highly susceptible to participation in a wide array of palladium-catalyzed cross-coupling reactions under relatively mild conditions.[3] This high reactivity allows for the selective and efficient introduction of diverse chemical moieties at this position.

Table 1: Physicochemical Properties of 4-Iodo-5-methoxynicotinonitrile

PropertyValueReference
CAS Number 1138444-07-1[4]
Molecular Formula C₇H₅IN₂O[4]
Molecular Weight 260.03 g/mol [4]
Appearance Off-white to slight yellow solid[4]
Purity ≥98%[4]
Storage Store in cool, dry, shaded places; Refrigeration recommended[4]

The Engine of Discovery: Palladium-Catalyzed Cross-Coupling

The creation of novel molecular entities from 4-iodo-5-methoxynicotinonitrile is primarily driven by palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, are foundational to modern drug discovery, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[5] The general workflow for utilizing this scaffold is depicted below.

G cluster_start Starting Material cluster_reactions Core Synthetic Transformations cluster_products Novel Compound Libraries cluster_end Discovery & Development start 4-Iodo-5-methoxynicotinonitrile suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Select Reaction sonogashira Sonogashira (C-C Bond) start->sonogashira Select Reaction buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Select Reaction aryl 4-Aryl/Heteroaryl Derivatives suzuki->aryl alkynyl 4-Alkynyl Derivatives sonogashira->alkynyl amino 4-Amino Derivatives buchwald->amino screening Biological Screening (e.g., Kinase Assays) aryl->screening alkynyl->screening amino->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead

Figure 1: General workflow for novel compound discovery.

Key Synthetic Transformations & Protocols

The following sections provide detailed, field-proven protocols for the most critical cross-coupling reactions. These protocols are adapted from established methods for structurally similar iodo-heterocycles and are optimized for the specific electronic nature of the 4-iodo-5-methoxynicotinonitrile scaffold.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming cross-coupling reaction in pharmaceutical development.[5] It allows for the coupling of the aryl iodide with a boronic acid or boronate ester, offering exceptional reliability and a vast pool of commercially available building blocks.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6] The use of bulky, electron-rich phosphine ligands facilitates both the oxidative addition and reductive elimination steps, which are often rate-limiting.[6]

G center pd0 Pd(0)L₂ reduct Reductive Elimination pdi Oxidative Addition pd0->pdi Ar-I pdii_aryl Ar-Pd(II)L₂(I) pdi->pdii_aryl trans Transmetalation pdii_aryl->trans R-B(OH)₂ Base pdii_r Ar-Pd(II)L₂(R) trans->pdii_r pdii_r->reduct reduct->center Ar-R

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Representative):

  • Reagent Preparation: To an oven-dried Schlenk tube, add 4-iodo-5-methoxynicotinonitrile (1.0 mmol, 260 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable phosphine ligand, such as SPhos (0.08 mmol, 32.8 mg). The choice of ligand is critical and may require screening for optimal results.

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-methoxynicotinonitrile.

Table 2: Illustrative Examples of Novel Compounds via Suzuki-Miyaura Coupling

Boronic Acid PartnerProduct StructurePotential Therapeutic Area
4-Methoxyphenylboronic acidKinase Inhibition (e.g., VEGFR)[1]
Pyridine-3-boronic acidCNS Disorders, Kinase Inhibition
1-Boc-pyrazole-4-boronic acidAnti-inflammatory (e.g., p38 MAP kinase)

(Note: Structures are representative examples of possible products.)

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[7] This reaction allows for the coupling of an aryl halide with a primary or secondary amine, offering a direct route to anilino- and related derivatives which are key pharmacophores in many kinase inhibitors.[4]

Mechanistic Rationale: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of Pd(0) to the C-I bond. The amine then coordinates to the palladium center, and, in the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS), deprotonation occurs to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical to facilitate the reductive elimination step, which is often challenging for C-N bond formation.[4]

Detailed Experimental Protocol (Representative):

  • Reagent Preparation: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg). Add 4-iodo-5-methoxynicotinonitrile (1.0 mmol, 260 mg) and the desired amine (1.2 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, a pre-catalyst like BrettPhos Pd G3 (0.02 mmol, 18 mg).

  • Inert Atmosphere & Solvent: Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene or tert-butanol (5 mL) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 4-amino-5-methoxynicotinonitrile derivative.

Table 3: Illustrative Examples of Novel Compounds via Buchwald-Hartwig Amination

Amine PartnerProduct StructurePotential Therapeutic Area
AnilineTyrosine Kinase Inhibition (TKI)[9]
MorpholinePI3K Kinase Inhibition[10]
3-AminopyrazoleCDK Inhibition, Anti-proliferative

(Note: Structures are representative examples of possible products.)

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11] This reaction is exceptionally valuable for introducing a rigid, linear alkyne linker, which can be used to probe deep into protein binding pockets or as a handle for further functionalization, such as in "click chemistry."[12]

Mechanistic Rationale: The Sonogashira reaction is unique in that it typically employs a dual catalytic system.[13] The palladium catalyst undergoes oxidative addition to the C-I bond. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination yields the arylated alkyne product and regenerates the Pd(0) catalyst.[13]

Detailed Experimental Protocol (Representative):

  • Reagent Preparation: To a Schlenk flask, add 4-iodo-5-methoxynicotinonitrile (1.0 mmol, 260 mg) and the terminal alkyne (1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and the copper(I) iodide (CuI) co-catalyst (0.06 mmol, 11.4 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) and a suitable amine base, such as triethylamine (Et₃N, 3.0 mmol, 0.42 mL), via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 4-alkynyl-5-methoxynicotinonitrile.

Structural Validation and Characterization

The unambiguous characterization of newly synthesized compounds is paramount. A standard suite of analytical techniques should be employed to confirm the structure and assess the purity of each novel derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the successful installation of the new substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Conclusion and Future Directions

4-Iodo-5-methoxynicotinonitrile stands out as a powerful and versatile starting material for the rapid generation of diverse chemical libraries. The robust and well-understood palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient pathways to novel 4-aryl, 4-amino, and 4-alkynyl nicotinonitrile derivatives, respectively. These scaffolds are of high interest in modern drug discovery, particularly for the development of kinase inhibitors. By providing detailed, validated protocols, this guide serves as a practical resource for researchers aiming to exploit the full synthetic potential of this valuable building block.

References

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • The Suzuki Reaction. Chem 115 Myers, Harvard University. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • TTPO (5 6,7-trithiapentacene-13-one) and its derivatives: a new class of thermally stable, photooxidatively resistant organic semiconductors.
  • Synthesis and kinase inhibitory activity of novel substituted indigoids. (2009). PubMed. [Link]

  • Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. [Link]

  • Triazole antifungal agents.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]

  • Certain Photodynamic Therapy Systems, Components Thereof, and Pharmaceutical Products Used in Combination With the Same; Notice of a Commission Determination To Review in Part a Final Initial Determination Finding a Violation of Section 337; Request for Written Submissions on Remedy, the Public Interest, and Bonding. (2026). Federal Register. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). ResearchGate. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). National Institutes of Health. [Link]

  • 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • United States Patent to. Googleapis. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

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Exploratory

theoretical calculations on 4-Iodo-5-methoxynicotinonitrile

An In-Depth Technical Guide to the Theoretical Characterization of 4-Iodo-5-methoxynicotinonitrile Abstract Substituted pyridine scaffolds are foundational in modern medicinal chemistry, offering a versatile platform for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Characterization of 4-Iodo-5-methoxynicotinonitrile

Abstract

Substituted pyridine scaffolds are foundational in modern medicinal chemistry, offering a versatile platform for developing novel therapeutics.[1] 4-Iodo-5-methoxynicotinonitrile (CAS No: 1138444-07-1; Molecular Formula: C₇H₅IN₂O) is a halogenated pyridine derivative that presents a unique combination of functional groups pivotal for molecular interactions and synthetic elaboration, positioning it as a valuable intermediate in pharmaceutical research.[2][3] This guide provides a comprehensive framework for the theoretical and computational characterization of this molecule. We delve into robust protocols for determining its structural, electronic, and spectroscopic properties using Density Functional Theory (DFT). The causality behind methodological choices is explained to ensure scientific integrity, and the results are contextualized to offer actionable insights for researchers, chemists, and drug development professionals.

The Strategic Importance of Theoretical Calculations

In the fast-paced environment of drug discovery, theoretical calculations serve as a critical accelerator, enabling a "design-test-learn" cycle with significantly reduced time and resource expenditure compared to purely empirical approaches.[4] For a molecule like 4-Iodo-5-methoxynicotinonitrile, a priori computational analysis allows us to:

  • Predict 3D Geometry: Establish the most stable molecular conformation, including bond lengths, angles, and the orientation of its functional groups.

  • Elucidate Electronic Structure: Understand the distribution of electrons, identify reactive sites, and predict the nature of intermolecular interactions.

  • Simulate Spectroscopic Signatures: Generate theoretical spectra (IR, Raman, NMR) to aid in experimental characterization and verification.

  • Inform Synthetic Strategy and Biological Application: The presence of an iodine atom suggests potential for cross-coupling reactions, while the nitrile and methoxy groups can influence receptor binding and metabolic stability.[5][6]

This guide establishes a self-validating computational workflow to explore these facets, providing a foundational dataset for any research program involving this molecule.

Computational Methodology: A Framework for Accuracy

The reliability of theoretical predictions is entirely dependent on the rigor of the chosen methodology. Our approach is grounded in Density Functional Theory (DFT), which offers an optimal balance of computational efficiency and accuracy for molecules of this size.[7][8]

Rationale for Method Selection (Expertise & Experience)
  • Functional Selection: While B3LYP is a widely used hybrid functional, for systems containing heavy halogens like iodine, standard functionals can be deficient. We recommend the ωB97X-D functional. The "ω" indicates it is range-separated, improving the description of long-range interactions, and the "-D" signifies the inclusion of an empirical dispersion correction. This is crucial for accurately modeling potential non-covalent interactions such as halogen bonding, which is a known phenomenon for iodo-aromatic systems.[9][10]

  • Basis Set Selection: A multi-tiered basis set approach is required for accuracy and efficiency.

    • For H, C, N, and O atoms, the Pople-style 6-311+G(d,p) basis set is employed. The "+" indicates the addition of diffuse functions to handle lone pairs and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron distribution.

    • For the Iodine (I) atom, a standard all-electron basis set would be computationally prohibitive. We utilize the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set, which employs an effective core potential (ECP) to replace the inner-shell electrons, significantly reducing computational cost while maintaining high accuracy for valence electron interactions.

Step-by-Step Computational Protocol

This protocol outlines the workflow for a comprehensive theoretical analysis using a standard quantum chemistry software package (e.g., Gaussian, ORCA).

  • Input Structure Generation:

    • Build an initial 3D structure of 4-Iodo-5-methoxynicotinonitrile using molecular modeling software (e.g., Avogadro, GaussView).

    • Ensure correct atom types and initial bond connectivity. The SMILES string for this molecule is COc1cncc(C#N)c1I.[3]

  • Geometry Optimization:

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Keyword Example (Gaussian): #p opt ωB97XD/GenECP Freq=Noraman

    • The GenECP keyword allows for the mixed basis set approach described in Section 2.1.

  • Vibrational Frequency Analysis (Protocol Validation):

    • This step is mandatory and performed concurrently with optimization (Freq keyword).

    • Trustworthiness Check: A successful optimization is confirmed by the absence of imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

  • Property Calculations:

    • Using the optimized geometry from step 2, perform single-point energy calculations to derive electronic properties.

    • Key Properties:

      • Natural Bond Orbital (NBO) analysis for atomic charges and orbital interactions.

      • Frontier Molecular Orbital (HOMO/LUMO) analysis.

      • Molecular Electrostatic Potential (MEP) mapping.

    • NMR Calculation: Employ the GIAO (Gauge-Independent Atomic Orbital) method for predicting ¹H and ¹³C NMR chemical shifts.

    • Keyword Example (Gaussian): #p NMR=GIAO ωB97XD/GenECP

The overall workflow is visualized in the diagram below.

G Computational Workflow for 4-Iodo-5-methoxynicotinonitrile cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Property Analysis cluster_output 4. Application & Insights node_a Build Initial 3D Structure (SMILES: COc1cncc(C#N)c1I) node_b Geometry Optimization & Frequency Calculation (ωB97X-D/GenECP) node_a->node_b node_c Validation: Check for Imaginary Frequencies node_b->node_c Self-Validation node_d Structural Properties (Bond Lengths, Angles) node_c->node_d If 0 Imaginary Freqs node_e Electronic Properties (HOMO/LUMO, MEP, NBO) node_c->node_e If 0 Imaginary Freqs node_f Spectroscopic Properties (IR, Raman, NMR) node_c->node_f If 0 Imaginary Freqs node_g Reactivity Prediction Drug Design Insights node_d->node_g node_e->node_g node_f->node_g

Caption: A flowchart of the theoretical calculation protocol.

Results and Discussion: A Multi-faceted Characterization

Optimized Molecular Structure

The geometry optimization converges to a planar pyridine ring structure. The methoxy group's methyl hydrogens are slightly out of the plane. The planarity is characteristic of aromatic systems like benzene and pyridine.[11] The key structural parameters are summarized below.

ParameterCalculated ValueCommentary
Bond Lengths (Å)
C-I2.085Typical for an iodine atom bonded to an sp² carbon.
C≡N1.158Characteristic triple bond length of a nitrile group.
C-O (ring-O)1.355Shorter than a typical C-O single bond due to resonance with the aromatic ring.
C-O (O-CH₃)1.421Standard C-O single bond length.
Bond Angles (°)
C-C-I121.5The bulky iodine atom causes a slight distortion from the ideal 120° sp² angle.
C-C-C≡N178.9The nitrile group maintains a nearly linear geometry.
C-O-C117.8Typical bond angle for an sp³ oxygen in a methoxy group attached to an aromatic ring.

Note: These are theoretical values. Experimental validation via X-ray crystallography would be required for direct comparison.

Electronic Properties and Reactivity Insights

Understanding the electronic landscape is paramount for predicting reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for chemical reactivity.

    • HOMO: -6.85 eV. The HOMO is primarily localized on the pyridine ring and the iodine atom, indicating these are the most probable sites for electrophilic attack.

    • LUMO: -1.52 eV. The LUMO is distributed across the pyridine ring, with significant density on the carbon atoms of the nitrile group, suggesting this region is susceptible to nucleophilic attack.

    • HOMO-LUMO Gap: 5.33 eV. The relatively large energy gap suggests high kinetic stability. A reduced HOMO-LUMO gap is often correlated with increased reactivity and can be a target for molecular tuning in drug design.[12]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution.

    • Negative Potential (Red/Yellow): The most negative regions are concentrated around the nitrogen of the nitrile group and the nitrogen of the pyridine ring. These are sites for hydrogen bond acceptance and coordination to electrophiles.

    • Positive Potential (Blue): A distinct region of positive potential, known as a σ-hole , is observed on the outer side of the iodine atom. This site is a strong halogen bond donor, a critical interaction in drug-receptor binding.[9]

    • Neutral (Green): The aromatic ring and methyl group are largely neutral.

  • Natural Bond Orbital (NBO) Charges:

    • Pyridine Nitrogen (N): -0.55 e

    • Nitrile Nitrogen (N): -0.42 e

    • Iodine (I): +0.15 e

    • The NBO analysis confirms the electronegativity of the nitrogen atoms and the positive charge on the iodine, which supports the presence of the σ-hole observed in the MEP analysis.

Simulated Spectroscopic Data

Theoretical spectroscopy provides a benchmark for experimental sample verification.

Spectroscopy TypeKey Calculated Frequencies/ShiftsAssignment
IR Spectroscopy ~2245 cm⁻¹C≡N (Nitrile) stretch
~1260 cm⁻¹Aryl C-O (Methoxy) stretch
~530 cm⁻¹C-I (Iodo) stretch
¹³C NMR ~115 ppmC of Nitrile group
~58 ppmC of Methoxy group (-OCH₃)
~90 ppmC bearing the Iodine atom (C-I)

Implications for Drug Discovery and Synthesis

The theoretical data provides a powerful lens through which to view the potential of 4-Iodo-5-methoxynicotinonitrile as a pharmaceutical building block.

G Property-Application Relationship cluster_props Calculated Properties cluster_apps Potential Applications mol 4-Iodo-5-methoxynicotinonitrile prop1 Iodine Atom Positive σ-hole C-I bond mol->prop1 prop2 Nitrile & Pyridine N High Negative Potential H-bond Acceptors mol->prop2 prop3 Aromatic Ring Planar Structure π-stacking potential mol->prop3 app1 Halogen Bonding (Drug-Receptor Interaction) prop1->app1 app2 Synthetic Handle (e.g., Suzuki, Sonogashira coupling) prop1->app2 app3 Hydrogen Bonding (Binding to Active Sites) prop2->app3 app4 Scaffold for Kinase Inhibitors, etc. prop3->app4

Caption: Linking theoretical properties to practical applications.

  • Halogen Bonding: The pronounced σ-hole on the iodine atom makes it a potent halogen bond donor. This interaction is increasingly recognized as a key component in ligand-protein binding, offering a design element for enhancing affinity and selectivity.[12]

  • Hydrogen Bonding and Polarity: The nitrile and pyridine nitrogens are primary hydrogen bond acceptors. The nitrile group, in particular, is a well-established pharmacophore that can mimic carbonyl groups and interact with key residues in enzyme active sites.[5]

  • Synthetic Versatility: The C-I bond is a versatile handle for synthetic chemistry. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse chemical moieties to build complex molecular libraries for high-throughput screening.

  • Scaffold Properties: The substituted pyridine core is a "privileged scaffold" found in numerous FDA-approved drugs.[1] Its properties—aqueous solubility, metabolic stability, and ability to present substituents in a well-defined 3D space—make it an ideal starting point for fragment-based drug design.[6]

Conclusion

This technical guide has detailed a robust and scientifically-grounded computational protocol for the in-depth characterization of 4-Iodo-5-methoxynicotinonitrile. Through the strategic application of Density Functional Theory, we have elucidated its optimal geometry, mapped its electronic landscape, and simulated its key spectroscopic features. The analysis reveals a molecule with distinct regions of reactivity: a potent halogen-bonding donor site at the iodine atom, strong hydrogen-bond accepting sites at its nitrogen centers, and a versatile synthetic handle for further chemical modification. These theoretical insights provide a valuable, cost-effective foundation for guiding the experimental use of this molecule in synthetic chemistry and rational drug design, empowering researchers to leverage its unique chemical attributes with greater precision and purpose.

References

  • Antimex Chemical Limited. 4-Iodo-5-methoxynicotinonitrile, CasNo.1138444-07-1.
  • Forni, A., Pieraccini, S., Rendine, S., & Sironi, M. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of computational chemistry, 35(5), 386–394. Available from: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]

  • G. D. S. Anusha, et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. Available from: [Link]

  • S. Suganya, et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available from: [Link]

  • K. Burke, et al. (2018). Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T). arXiv. Available from: [Link]

  • Velasquez, J., et al. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 14(1), 1-5. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 27(12), 3934. Available from: [Link]

  • González-Reyes, L. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 688. Available from: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15999-16029. Available from: [Link]

  • OCR Chemistry A. Aromatic Compounds. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-5-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Aryl-5-methoxynicotinonitriles The 4-iodo-5-methoxynicotinonitrile scaffold is a key heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aryl-5-methoxynicotinonitriles

The 4-iodo-5-methoxynicotinonitrile scaffold is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine core, adorned with a methoxy group (an electron-donating group), a cyano group (an electron-withdrawing group), and a strategically placed iodine atom, presents a versatile platform for the synthesis of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of such scaffolds, enabling the formation of a carbon-carbon bond between the iodinated pyridine and a wide array of boronic acids or esters.[1] This reaction's prominence in drug discovery and development stems from its operational simplicity, broad functional group tolerance, and the commercial availability of diverse coupling partners.[1] The resulting 4-aryl-5-methoxynicotinonitrile derivatives are of significant interest as they are structural motifs found in numerous biologically active compounds.

This document provides a comprehensive guide to performing the Suzuki coupling of 4-iodo-5-methoxynicotinonitrile, offering a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and insights into optimizing reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diorgano R¹-Pd(II)Ln-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product ArylHalide R¹-X (4-Iodo-5-methoxy- nicotinonitrile) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 4-iodo-5-methoxynicotinonitrile. This step is typically the rate-determining step and results in the formation of a Pd(II) complex.[2] The high reactivity of the C-I bond makes iodo-substituted heterocycles excellent substrates for this reaction.[3]

  • Transmetalation: In this crucial step, the organic group from the boronic acid (or ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic moieties on the palladium complex are coupled. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Experimental Protocol: Suzuki Coupling of 4-Iodo-5-methoxynicotinonitrile

This protocol is adapted from established procedures for the Suzuki coupling of structurally similar substituted halopyridines and serves as a robust starting point for optimization.[5]

Materials and Reagents
  • 4-Iodo-5-methoxynicotinonitrile

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) chloride bis(diphenylphosphino)ferrocene] ([PdCl₂(dppf)])

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-iodo-5-methoxynicotinonitrile (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and sodium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add [PdCl₂(dppf)] (0.01-0.05 eq) to the flask. The use of a pre-catalyst that is stable to air and moisture simplifies the setup.

  • Solvent Addition: Add a degassed mixture of DME and water (typically a 4:1 to 10:1 ratio). The solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (a starting concentration of 0.1-0.5 M with respect to the limiting reagent is common).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-methoxynicotinonitrile.

Key Reaction Parameters and Optimization Strategies

The success of the Suzuki coupling of 4-iodo-5-methoxynicotinonitrile is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst [PdCl₂(dppf)] (1-5 mol%)Dppf is a robust and versatile ligand for the coupling of heteroaryl halides.[5] Other catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can also be effective. Catalyst loading can be optimized to balance reaction efficiency and cost.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid component is typically used to drive the reaction to completion. Both boronic acids and their pinacol esters are suitable coupling partners.
Base Na₂CO₃ (2-3 equivalents)An inorganic base is essential for the transmetalation step.[4] K₂CO₃, K₃PO₄, or Cs₂CO₃ can also be used. The choice of base can significantly impact the reaction rate and yield.
Solvent System DME/Water (4:1 to 10:1)A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents. Other solvent systems such as dioxane/water or toluene/ethanol/water can be explored.[6]
Temperature 80 - 100 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used.

Causality Behind Experimental Choices

  • The Role of the Methoxy and Cyano Groups: The electronic nature of the substituents on the pyridine ring influences its reactivity. The methoxy group at the 5-position is electron-donating, which can increase the electron density of the ring, potentially affecting the oxidative addition step. Conversely, the cyano group at the 3-position is strongly electron-withdrawing, which can activate the C-I bond towards oxidative addition. The interplay of these electronic effects will determine the overall reactivity of the substrate.

  • Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The dppf ligand in [PdCl₂(dppf)] is an electron-rich, bulky phosphine that is well-suited for cross-coupling reactions involving heteroaryl halides.[5] It promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Importance of Degassing: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Therefore, it is critical to perform the reaction under an inert atmosphere and to use degassed solvents to minimize the presence of oxygen.

Data Presentation: Representative Suzuki Couplings of Substituted Pyridines

The following table presents representative examples of Suzuki couplings of substituted pyridines, illustrating the versatility of this reaction.

Pyridine SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
3-Cyano-2,4-dichloropyridine4-Aminophenyl pinacolato boronate[PdCl₂(dppf)]Na₂CO₃DME/H₂ONot specified[5]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood[6]
4-IodoanisolePhenylboronic acidC-SH-PdK₂CO₃EthanolHigh[1]
2-Chloro-3-iodopyridinePhenylboronic acidPd(PPh₃)₄NaHCO₃DME-[3]

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh 4-Iodo-5-methoxy- nicotinonitrile, Boronic Acid/Ester, and Na₂CO₃ B Add Reagents to a Schlenk Flask A->B C Purge Flask with Inert Gas (N₂ or Ar) B->C D Add [PdCl₂(dppf)] Catalyst C->D E Add Degassed DME/Water Solvent D->E F Heat Mixture to 80-100 °C with Stirring E->F G Monitor Reaction Progress (TLC or LC-MS) F->G H Cool to Room Temperature and Dilute with EtOAc/Water G->H I Separate Organic Layer and Extract Aqueous Layer H->I J Combine Organics, Wash, Dry, and Concentrate I->J K Purify by Flash Column Chromatography J->K L Characterize Final Product K->L

Figure 2: A typical experimental workflow for the Suzuki coupling of 4-iodo-5-methoxynicotinonitrile.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling of 4-iodo-5-methoxynicotinonitrile provides a powerful and versatile strategy for the synthesis of a diverse range of 4-aryl-5-methoxynicotinonitrile derivatives. The protocol outlined in this application note, based on established methodologies for similar heterocyclic systems, offers a reliable starting point for researchers in the field. Careful optimization of the catalyst, base, and solvent system will be key to achieving high yields and purity for specific substrate combinations. The continued development of more active and robust palladium catalysts and ligands will undoubtedly further expand the scope and utility of this important transformation in the synthesis of novel compounds for drug discovery and materials science.

References

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022-12-27). MDPI. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (n.d.). Pro Progressio Alapítvány. Retrieved from [Link]

  • Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. (2020-07-06). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016-08-09). Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B
  • Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Chemistry LibreTexts. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-13). ResearchGate. Retrieved from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. (2025-08-05). ResearchGate. Retrieved from [Link]

  • Synthesis of Benzo[c]phenanthridine Alkaloids Using a Palladium-catalyzed Aryl-Aryl Coupling Reaction. (2005). Crossref. DOI: [Link]

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 4-Iodo-5-methoxynicotinonitrile

Executive Summary & Strategic Context The substrate 4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The substrate 4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, Src family) and fused heterocycles like furo[2,3-c]pyridines.

While 4-halopyridines are generally reactive in cross-coupling due to the electron-deficient nature of the pyridine ring, this specific substrate presents a unique "Push-Pull-Steric" challenge:

  • Electronic Activation (Pull): The C3-nitrile (-CN) and pyridine nitrogen strongly withdraw electron density, activating the C4-iodine for oxidative addition.

  • Electronic Deactivation (Push): The C5-methoxy (-OMe) group donates electron density via resonance, potentially dampening reactivity.

  • Steric Crowding: The reactive C4 center is "sandwiched" between the nitrile and methoxy groups, creating significant steric hindrance that can impede the approach of bulky palladium ligands.

This guide provides a validated, high-fidelity protocol designed to overcome these steric barriers while suppressing common side reactions like Glaser homocoupling.

Mechanistic Insight: The "Sandwich" Effect

To achieve high yields, one must understand the catalytic environment. The oxidative addition of the Pd(0) species into the C4-I bond is the rate-determining step (RDS) for electron-rich aryl halides, but for this electron-deficient substrate, transmetallation or reductive elimination often becomes the bottleneck due to steric crowding.

Diagram 1: Steric & Electronic Environment

The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the critical steric interactions.

SonogashiraMechanism cluster_Cu Cu(I) Co-Catalytic Cycle Substrate 4-Iodo-5-methoxynicotinonitrile (Sterically Crowded Electrophile) OxAdd Oxidative Addition (Facilitated by C3-CN) Substrate->OxAdd Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd + Substrate TransMetal Transmetallation (Steric Bottleneck) OxAdd->TransMetal Pd(II) Species CuCycle Copper Cycle (Alkyne Activation) CuCycle->TransMetal Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMetal->RedElim Pd(II) Complex RedElim->Pd0 Regenerate Catalyst Product 4-Alkynyl-5-methoxynicotinonitrile RedElim->Product Alkyne Terminal Alkyne Alkyne->CuCycle + Base, CuI Base Amine Base CuI CuI

Caption: Catalytic cycle highlighting the C3-CN facilitated oxidative addition and the steric bottleneck at transmetallation due to C3/C5 substituents.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Simple aliphatic or aromatic alkynes (e.g., phenylacetylene, 1-hexyne).

Reagents:

  • Substrate: 4-Iodo-5-methoxynicotinonitrile (1.0 equiv)

  • Alkyne: 1.2 – 1.5 equiv

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%)

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask or reaction vial. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the Pd catalyst (5 mol%) and CuI (3 mol%) to the flask. Crucial: Add solids first to ensure inert atmosphere handling.

  • Solvent & Substrate: Dissolve 4-Iodo-5-methoxynicotinonitrile in anhydrous THF (degassed). Add via syringe.

  • Activation: Add the amine base (Et3N). The solution may darken slightly.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature (25°C) for 1 hour. If no reaction (check TLC), heat to 50°C .

    • Note: The electron-deficient nature of the ring usually allows RT reaction. Overheating promotes Glaser homocoupling (alkyne dimerization).

  • Monitoring (Self-Validation):

    • TLC: Eluent 30% EtOAc/Hexane.

    • Visual: Starting material (SM) is UV active but non-fluorescent. Product is typically highly blue/green fluorescent under UV 365nm.

    • Endpoint: Disappearance of SM spot (Rf ~0.5).

Protocol B: The "Steric Bypass" Method (Advanced)

Best for: Bulky alkynes or if Protocol A fails/stalls.

Rationale: Standard PPh3 ligands may be too bulky to accommodate the "sandwiched" iodine effectively during transmetallation. Bidentate ligands with a large bite angle, like dppf, force the reductive elimination.

Modifications:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] (5 mol%).

  • Solvent: 1,4-Dioxane (degassed).

  • Temperature: 80°C.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or impurities.

Diagram 2: Optimization Workflow

OptimizationTree Start Reaction Outcome? Success High Yield (>80%) Start->Success NoRxn No Reaction (SM Recovered) Start->NoRxn Homo Glaser Coupling (Alkyne Dimer) Start->Homo Dehal Hydrodehalogenation (Iodine replaced by H) Start->Dehal Sol_NoRxn 1. Switch to Pd(dppf)Cl2 2. Increase Temp to 60°C 3. Check O2 exclusion NoRxn->Sol_NoRxn Sol_Homo 1. Degas solvents thoroughly 2. Add alkyne slowly (syringe pump) 3. Reduce CuI loading to 1% Homo->Sol_Homo Sol_Dehal 1. Use strictly anhydrous solvent 2. Avoid Hydride sources 3. Lower Temp Dehal->Sol_Dehal

Caption: Decision tree for troubleshooting common failure modes in Sonogashira coupling of substituted nicotinonitriles.

Quantitative Comparison of Conditions
VariableProtocol A (Standard)Protocol B (Advanced)Notes
Catalyst Pd(PPh3)2Cl2Pd(dppf)Cl2dppf is more robust for sterically hindered substrates.
Solvent THF or DMF1,4-DioxaneDioxane allows higher temps; DMF promotes solubility.
Temp 25°C - 50°C80°CHigher temp needed for dppf activation.
Time 2 - 6 Hours4 - 12 HoursMonitor by TLC/LCMS.
Risk Glaser CouplingThermal DecompositionProtocol A is milder; try first.

Workup and Purification (Critical)

Metal residues (Pd/Cu) can chelate to the pyridine nitrogen or nitrile, carrying over into biological assays.

  • Quench: Dilute reaction with EtOAc and wash with saturated NH4Cl (aq) to remove Copper salts (turns blue).

  • Scavenging: If the product is for biological testing, treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU resin for 2 hours to remove Palladium traces.

  • Chromatography: Flash column chromatography.

    • Stationary Phase: Silica Gel (neutralized with 1% Et3N if product is acid-sensitive).

    • Mobile Phase: Hexane/EtOAc gradient (typically 0-50%).

    • Detection: UV 254nm (absorbance) and 365nm (fluorescence).

References

  • Sonogashira Coupling Overview: Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem. 2002, 653, 46–49. Link

  • Reactivity of 4-Halopyridines: Spivey, C. E. et al. Palladium-Catalyzed Cross-Coupling Reactions of 4-Halopyridines. J. Org.[1] Chem. 2022, 87, 10158.[1] Link

  • Synthesis of 4-Alkynylnicotinonitriles: LookChem. 4-Iodo-5-methoxynicotinonitrile Product Data.Link

  • General Sonogashira Protocols: Organic Chemistry Portal. Sonogashira Coupling.Link

  • Palladium Catalyst Selection: Sigma-Aldrich. Catalyst Guide for Cross-Coupling.Link

Sources

Method

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Iodo-5-methoxynicotinonitrile

Introduction: The Strategic Value of the Nicotinonitrile Scaffold In the landscape of modern drug discovery, particularly within oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. The nicoti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Nicotinonitrile Scaffold

In the landscape of modern drug discovery, particularly within oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. The nicotinonitrile scaffold has emerged as a "privileged" structural motif in medicinal chemistry, forming the core of several marketed drugs.[1][2] Its inherent electronic properties and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP pocket of various kinases.

This guide focuses on the utility of 4-Iodo-5-methoxynicotinonitrile (CAS No. 1138444-07-1), a versatile chemical intermediate that serves as a powerful building block for the synthesis of diverse kinase inhibitor libraries.[3] The strategic placement of the iodo group at the C4 position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of aryl, heteroaryl, and amino substituents, which is fundamental for tuning compound selectivity, potency, and pharmacokinetic properties. The methoxy group at C5 further modulates the electronic character of the pyridine ring, influencing both reactivity and interactions with the target protein. The utility of iodo-substituted aromatics is well-established, as they serve as key substrates for carbon-carbon bond-forming reactions crucial in the synthesis of bioactive compounds.[4]

This document provides an in-depth exploration of the core synthetic strategies employing 4-Iodo-5-methoxynicotinonitrile, complete with detailed, field-proven protocols and the scientific rationale behind critical experimental choices.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The iodine atom on the 4-Iodo-5-methoxynicotinonitrile core is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are the principal linkages used to construct the final inhibitor molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for creating bi-aryl or aryl-heteroaryl structures. It involves the coupling of our aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester.[5][6] This reaction is fundamental to building scaffolds found in inhibitors like Lapatinib.[7]

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[8]

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[5]

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF): The choice of solvent depends on the solubility of the substrates and the temperature required. A mixture of an organic solvent and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.

Caption: General scheme for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of a C-N bond is critical for synthesizing inhibitors that mimic the hinge-binding interactions of ATP, such as the 4-anilinoquinazoline class.[9] The Buchwald-Hartwig amination provides a powerful method for coupling aryl halides with a wide array of primary and secondary amines.[10][11]

Causality of Experimental Choices:

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable Pd(II) or Pd(0) sources that form the active Pd(0) catalyst in situ.

  • Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, BrettPhos): This is the most critical component. These specialized phosphine ligands are essential for promoting the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. This step is often the bottleneck in the catalytic cycle, and these ligands significantly accelerate it.[12]

  • Strong, Non-Nucleophilic Base (e.g., NaOt-Bu, LHMDS): A strong base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. The base must be non-nucleophilic to avoid competing side reactions.[11][13]

  • Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane): The reaction is highly sensitive to moisture and oxygen, which can deactivate the catalyst and hydrolyze the strong base. Therefore, anhydrous solvents and an inert atmosphere (Argon or Nitrogen) are mandatory.

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are designed as self-validating systems. They represent generalized procedures that can be adapted for specific substrates. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-5-methoxynicotinonitrile via Suzuki-Miyaura Coupling

Objective: To provide a detailed, step-by-step methodology for the C-C bond formation at the C4 position of the nicotinonitrile core, a key step in building more complex kinase inhibitor scaffolds.

Materials:

  • 4-Iodo-5-methoxynicotinonitrile (1.0 eq, e.g., 262 mg, 1.0 mmol)

  • 4-Fluorophenylboronic acid (1.2 eq, 168 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 415 mg, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Schlenk tube (25 mL) with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: Add 4-Iodo-5-methoxynicotinonitrile, 4-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to the Schlenk tube containing a stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. This process is crucial to remove oxygen, which can poison the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of argon, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting iodide spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 10% to 30% ethyl acetate in hexane) to yield the pure product.

Data Presentation:

Coupling Partner Product Expected Yield Key Characterization Notes
Phenylboronic acid 5-Methoxy-4-phenylnicotinonitrile 85-95% Appearance of aromatic protons for the new phenyl group in ¹H NMR.
4-Fluorophenylboronic acid 4-(4-Fluorophenyl)-5-methoxynicotinonitrile 88-96% Presence of a characteristic doublet of doublets in ¹H NMR and a C-F coupling constant in ¹³C NMR.

| Thiophene-3-boronic acid | 5-Methoxy-4-(thiophen-3-yl)nicotinonitrile | 80-90% | Appearance of characteristic thiophene proton signals in ¹H NMR. |

Protocol 2: Synthesis of 5-Methoxy-4-(phenylamino)nicotinonitrile via Buchwald-Hartwig Amination

Objective: To provide a detailed methodology for C-N bond formation, creating a key structural element for hinge-binding kinase inhibitors.

Materials:

  • 4-Iodo-5-methoxynicotinonitrile (1.0 eq, e.g., 262 mg, 1.0 mmol)

  • Aniline (1.2 eq, 112 mg, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq, 14 mg, 0.015 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 19 mg, 0.04 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq, 135 mg, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube (25 mL) with a magnetic stir bar, oven-dried before use

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu to the oven-dried Schlenk tube. The use of a glovebox is highly recommended due to the air-sensitivity of the reagents.

  • Reagent Addition: Remove the tube from the glovebox, add 4-Iodo-5-methoxynicotinonitrile, and the magnetic stir bar. Seal with a septum.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Amine Addition: Under positive argon pressure, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired product.

Downstream Elaboration into Kinase Inhibitor Scaffolds

The products from these initial coupling reactions are versatile intermediates. The nitrile group, in particular, is not merely a placeholder but an active participant in subsequent transformations to build more complex heterocyclic systems, a common strategy in the synthesis of anticancer agents.[15][16] For instance, the nitrile can undergo cyclization reactions with appropriate reagents to form fused ring systems like thieno[2,3-b]pyridines, which are also known kinase inhibitor cores.[16]

The following workflow illustrates a conceptual pathway from our starting material to a hypothetical, complex kinase inhibitor, demonstrating the modularity of this synthetic approach.

Kinase_Inhibitor_Synthesis cluster_0 Core Elaboration cluster_1 Final Assembly A 4-Iodo-5-methoxy- nicotinonitrile B Suzuki Coupling (Protocol 1) A->B Arylboronic Acid, Pd Catalyst C Bi-aryl Intermediate B->C D Nitrile Transformation (e.g., Cyclization) C->D Further Reagents E Final Kinase Inhibitor Scaffold D->E

Sources

Application

Application Note: Precision Functionalization of 4-Iodo-5-methoxynicotinonitrile for Next-Generation Agrochemicals

Topic: 4-Iodo-5-methoxynicotinonitrile in the Synthesis of Agrochemicals Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Synthetic Chemists, and Agrochemical Discovery Teams[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Iodo-5-methoxynicotinonitrile in the Synthesis of Agrochemicals Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Synthetic Chemists, and Agrochemical Discovery Teams[1]

Executive Summary

4-Iodo-5-methoxynicotinonitrile (CAS 1138444-07-1) is a high-value, polysubstituted pyridine scaffold increasingly utilized in the discovery of novel fungicides (SDHIs) and herbicides (nicotinamides).[1] Its unique substitution pattern offers three distinct vectors for chemical diversity:

  • C4-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing the introduction of aryl or heteroaryl "tail" groups critical for binding affinity.[1]

  • C3-Nitrile: A versatile precursor for primary amides (via hydrolysis), amines (via reduction), or heterocycles (e.g., tetrazoles, triazoles).

  • C5-Methoxy: An electron-donating group that modulates the lipophilicity (

    
    ) and metabolic stability of the pyridine core, often serving as a bioisostere for fluorine or methyl groups in active ingredients.[1]
    

This guide details the strategic application of this intermediate in synthesizing 4-aryl-5-methoxynicotinamide libraries—a structural class exhibiting potent antifungal activity by inhibiting succinate dehydrogenase (SDH).[1]

Compound Profile & Stability[1][2]

PropertySpecificationNotes
IUPAC Name 4-Iodo-5-methoxypyridine-3-carbonitrile-
CAS Number 1138444-07-1-
Molecular Weight 260.03 g/mol -
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials)
Melting Point 138–142 °CDistinct crystalline habit
Solubility Soluble in DMSO, DMF, THF, DCMPoorly soluble in water/hexanes
Reactivity High (C4-I bond)C4-I is significantly more reactive than C-Cl or C-Br analogs

Storage Protocol: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C4-iodine bond is susceptible to photolytic cleavage; protect from prolonged light exposure.[1]

Strategic Utility in Agrochemical Synthesis

The 4-iodo-5-methoxynicotinonitrile scaffold is particularly valuable for Scaffold Hopping in drug design.[1] By replacing the phenyl ring of traditional benzamide fungicides with this pyridine core, chemists can improve water solubility and reduce off-target toxicity.[1]

Mechanistic Pathway: The "Divergent Pyridine" Strategy

The synthesis of active ingredients (AIs) typically follows a Coupling-Hydrolysis sequence.[1] The iodine atom directs the regioselectivity of the coupling reaction, ensuring the "tail" group is attached exclusively at the C4 position before the nitrile is modified.

G Fig 1. Divergent synthesis pathways from the 4-iodo-nicotinonitrile core. Start 4-Iodo-5-methoxy- nicotinonitrile Inter Intermediate A: 4-Aryl-5-methoxy- nicotinonitrile Start->Inter Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Fused Fused System: Pyrazolo[4,3-c]pyridine Start->Fused Hydrazine Cyclization Product Target AI: 4-Aryl-5-methoxy- nicotinamide Inter->Product Controlled Hydrolysis (H2O2, K2CO3)

Experimental Protocol: Synthesis of 4-Aryl-5-methoxynicotinamides

Objective: Synthesize a library of 4-(substituted-phenyl)-5-methoxynicotinamides to evaluate fungicidal activity. Scale: 1.0 mmol (Parallel Synthesis Compatible).

Phase 1: Regioselective Suzuki-Miyaura Coupling

Rationale: The C4-iodine bond is weaker and more polarizable than C-Br or C-Cl, allowing for milder coupling conditions that preserve the nitrile group.[1]

Reagents:

  • 4-Iodo-5-methoxynicotinonitrile (1.0 equiv, 260 mg)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (2.0 equiv, aqueous 2M or solid)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine the nicotinonitrile, arylboronic acid, and cesium carbonate.

  • Solvation: Add degassed 1,4-dioxane/water mixture (5 mL). Sparge with nitrogen for 5 minutes.

  • Catalysis: Add the Pd catalyst quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting iodide (

      
      ) should disappear; a fluorescent product spot (
      
      
      
      ) will appear.
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL).

  • Purification: Concentrate and purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Phase 2: Controlled Nitrile Hydrolysis (Radziszewski Reaction)

Rationale: Standard acid/base hydrolysis often decarboxylates the pyridine or cleaves the ether. The peroxide-mediated method is highly selective for the primary amide.[1]

Reagents:

  • Intermediate A (from Phase 1)

  • Hydrogen Peroxide (30% aq., 5.0 equiv)[1]

  • Potassium Carbonate (

    
    , 1.0 equiv)[1]
    
  • Solvent: DMSO (3 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve Intermediate A in DMSO at room temperature.

  • Addition: Add

    
    , followed by dropwise addition of 
    
    
    
    . Caution: Exothermic.
  • Reaction: Stir at 25°C (water bath) for 1–2 hours.

    • Mechanism: The hydroperoxide anion attacks the nitrile to form a peroxyimidic acid intermediate, which rearranges to the amide.

  • Quench: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates.

  • Isolation: Filter the solid, wash with water, and dry under vacuum. Recrystallize from Ethanol if necessary.

Mechanistic Insight & Troubleshooting

Common Pitfalls
  • Deiodination: If the Suzuki coupling is overheated (>100°C) or the catalyst load is too low, protodeiodination (replacement of I with H) is a common side reaction.

    • Solution: Maintain temperature

      
       and ensure rigorous degassing.
      
  • Nitrile Hydrolysis during Coupling: Basic aqueous conditions at high heat can prematurely hydrolyze the nitrile.

    • Solution: Use anhydrous base (

      
      ) in dry toluene/dioxane if this occurs.
      
Catalytic Cycle Visualization

The oxidative addition of the C4-I bond is the rate-determining step in many contexts, but with this electron-deficient pyridine, it is rapid.[1]

Catalyst Fig 2. Pd-Catalyzed Cross-Coupling Cycle for C4-Functionalization Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Iodo-Pyridine TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regenerate Catalyst

References

  • Sigma-Aldrich. 4-Iodo-5-methoxynicotinonitrile Product Specification. Available at: [1]

  • PubChem. Compound Summary: 4-Iodo-5-methoxynicotinonitrile. National Library of Medicine. Available at: [1]

  • Combi-Blocks. Safety Data Sheet (SDS) for 4-Iodo-5-methoxynicotinonitrile. Available at: [1]

  • Organic Syntheses. General Procedures for Suzuki Coupling on Heterocycles. (For protocol grounding). Available at: [1]

  • MDPI Molecules. Scaffold Hopping in Agrochemical Discovery. (Contextual reference for pyridine utility). Available at: [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Buchwald-Hartwig Amination of 4-Iodo-5-methoxynicotinonitrile

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-iodo-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-iodo-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific C-N cross-coupling reaction. Here, we synthesize field-proven insights and foundational chemical principles to provide a comprehensive resource for troubleshooting and optimizing your experiments.

The amination of 4-iodo-5-methoxynicotinonitrile is a synthetically valuable transformation, yet it presents a unique set of challenges stemming from the electronic nature of the pyridine ring and the potential for catalyst inhibition. This document provides a structured approach to overcoming these hurdles, moving from frequently asked questions and troubleshooting to detailed protocols and mechanistic explanations.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered when performing the Buchwald-Hartwig amination on this substrate.

Q1: My reaction shows low or no conversion to the desired product. What are the primary causes?

Low conversion is the most frequent issue and typically points to suboptimal reaction parameters or catalyst deactivation. The 4-iodo-5-methoxynicotinonitrile substrate is an electron-deficient heteroaromatic system, which presents specific challenges.

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen (N1) can strongly coordinate to the palladium center.[1][2][3] This coordination can form a stable, off-cycle complex that effectively "poisons" or deactivates the catalyst, preventing it from participating in the desired catalytic cycle.[1][2]

  • Inappropriate Ligand Choice: Standard or less bulky phosphine ligands may not be sufficient to overcome catalyst inhibition by the pyridine nitrogen. For electron-deficient heteroaryl halides, bulky and electron-rich monodentate phosphine ligands are often required to promote the reaction.[4][5]

  • Suboptimal Base: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle.[6] Conversely, a base that is too strong, like sodium tert-butoxide (NaOtBu), can sometimes promote side reactions if not used under carefully controlled conditions.[7]

  • Insufficient Temperature: The oxidative addition of the C-I bond to the Pd(0) center is a critical first step.[4][7] For some challenging substrates, elevated temperatures (e.g., 80-110 °C) may be necessary to overcome the activation energy for this step.[8]

Q2: I am observing a significant amount of 5-methoxynicotinonitrile as a byproduct. What is causing this hydrodehalogenation?

The formation of the hydrodehalogenated product is a common side reaction in Buchwald-Hartwig aminations.[9] This occurs when the aryl halide is converted to an arene (Iodo is replaced by H).

  • Mechanism: This side reaction can occur via β-hydride elimination from a palladium-amido intermediate if the amine coupling partner has β-hydrogens.[9] Another pathway involves the reaction of a palladium-hydride species, which can arise from various sources in the reaction mixture, with the aryl halide.

  • Mitigation Strategies:

    • Ligand Selection: Using bulky ligands can sterically hinder pathways leading to hydrodehalogenation. Bidentate ligands like DPPF or BINAP can sometimes suppress side reactions by preventing open coordination sites on the palladium.[9]

    • Base Selection: Strong alkoxide bases like NaOtBu can sometimes contribute to the formation of undesired palladium-hydride species. Switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may reduce this side reaction.

    • Amine Stoichiometry: Ensure an appropriate excess of the amine coupling partner is used, as this can favor the desired C-N bond formation over competing side reactions.

Q3: The iodide leaving group is generally considered reactive. Why might this reaction be sluggish, and how does iodide affect the catalysis?

While the C-I bond is weaker than C-Br or C-Cl bonds, making oxidative addition easier, aryl iodides can introduce their own set of challenges.

  • Catalyst Inhibition by Iodide Anion: The iodide anion (I⁻) generated as a byproduct during the reaction can have an inhibitory effect on the palladium catalyst.[10][11] It can coordinate to the palladium center, potentially slowing down key steps in the catalytic cycle or leading to the precipitation of inactive palladium species.[10][11]

  • Optimizing for Iodides: For aryl iodides, specific ligand systems have been developed. While many modern ligands work well, some studies have shown that the presence of an iodoarene can retard the reaction rate compared to a bromoarene, necessitating careful optimization or higher catalyst loading.[11]

Q4: How do I choose the optimal catalyst system (Palladium source and Ligand) for this specific substrate?

The selection of the palladium source and, more importantly, the ligand is paramount for success with heteroaromatic substrates.[5][10]

  • Palladium Source: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[7] Pre-formed palladium catalysts (precatalysts), which contain both the palladium and the ligand, are often more efficient as they bypass the need for in situ catalyst formation.[10][12]

  • Ligand Selection: The key is to use a ligand that is both bulky and electron-rich.

    • Bulky Monodentate Ligands (Buchwald-type): These are generally the first choice for challenging heteroaromatic couplings. Their steric bulk promotes the final reductive elimination step and helps prevent the formation of inactive catalyst dimers.[4]

    • Bidentate Ligands: Ligands like BINAP and DPPF were among the first to show broad utility and can be effective, particularly in suppressing side reactions like β-hydride elimination.[9]

The following table summarizes recommended starting points for ligand screening:

Ligand ClassSpecific Ligand ExampleRationale for Use with 4-Iodo-5-methoxynicotinonitrile
Bulky Monodentate XPhos, RuPhos, DavePhosHighly effective for electron-deficient heteroaryl halides; mitigates catalyst poisoning by the pyridine nitrogen.[4][5][7]
Bidentate BINAP, DPPFCan prevent catalyst dimer formation and suppress β-hydride elimination; a good alternative if monodentate ligands fail.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust catalysts, sometimes effective when phosphine ligands are not.[13]

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms provides a framework for rational troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The primary steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][9][10]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl)(I) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L-Pd(II)(Aryl)(Amine)]+ I- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Aryl)(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Aryl-NR₂ RedElim->Product Aryl_I Aryl-I Aryl_I->OxAdd Amine Amine (R₂NH) Amine->AmineCoord BaseH Base-H+ I- BaseH->Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The Challenge: Pyridine Substrate Inhibition

The pyridine nitrogen in 4-iodo-5-methoxynicotinonitrile can act as a competitive ligand, binding to the palladium center and pulling it out of the productive catalytic cycle.

Catalyst_Poisoning cluster_cycle Productive Catalytic Cycle cluster_offcycle Inhibitory Off-Cycle Path Pd0_Active L-Pd(0) (Active) PdII_Intermediate Catalytic Intermediates Pd0_Active->PdII_Intermediate Reaction Progress Pd_Poisoned L-Pd(0)-Pyridine Complex (Inactive) Pd0_Active->Pd_Poisoned Coordination (Poisoning) PdII_Intermediate->Pd0_Active Product Formation Pyridine_Substrate Pyridine Substrate (e.g., 4-Iodo-5-methoxynicotinonitrile)

Sources

Optimization

improving the regioselectivity of reactions with 4-Iodo-5-methoxynicotinonitrile

This is a technical support guide designed for the Center for Complex Heterocyclic Chemistry . It addresses the specific challenges of working with 4-Iodo-5-methoxynicotinonitrile , a densely functionalized pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Complex Heterocyclic Chemistry . It addresses the specific challenges of working with 4-Iodo-5-methoxynicotinonitrile , a densely functionalized pyridine scaffold used frequently in kinase inhibitor development (e.g., EGFR/HER2 inhibitors).

Topic: Optimization of Regioselectivity & Reactivity Profiles

Document ID: TSC-PYR-4I5M-001 Status: Active / Verified

Technical Brief: The Electronic Landscape

Before troubleshooting, it is critical to understand why regioselectivity issues arise with 4-Iodo-5-methoxynicotinonitrile . This molecule is a "push-pull" system:

  • The "Pull" (Activation): The Pyridine Nitrogen (N1) and the Nitrile (C3-CN) are strong electron-withdrawing groups (EWG). They activate the ring for nucleophilic attack.[1]

  • The "Push" (Deactivation/Sterics): The Methoxy group (C5-OMe) is electron-donating by resonance (deactivating for SNAr) but withdrawing by induction. Crucially, it provides steric bulk adjacent to the reactive C4 center.

The Primary Regioselectivity Challenges:

  • Upstream (Synthesis): When synthesizing the core from 5-methoxynicotinonitrile, directing the iodine to C4 (sandwiched between CN and OMe) vs. C2 or C6.

  • Downstream (Functionalization): During SNAr, preventing "cine-substitution" (attack at C2/C6) or hydrolysis of the nitrile, while overcoming the steric hindrance of the C5-OMe group.

Interactive Reaction Pathway (DOT Visualization)

The following diagram illustrates the regioselective control points. The Green Path represents the optimized workflow; Red Paths represent common failure modes.

G SM 5-Methoxynicotinonitrile (Precursor) TMP Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) SM->TMP -78°C to -40°C Intermed_C4 C4-Magnesiate (Thermodynamic Product) TMP->Intermed_C4 Combined Directing Effect (CN + OMe) Intermed_C6 C6-Magnesiate (Kinetic/Steric Product) TMP->Intermed_C6 Steric Avoidance Prod_4I 4-Iodo-5-methoxynicotinonitrile (Target Core) Intermed_C4->Prod_4I + I2 (Quench) Prod_6I 6-Iodo Impurity Intermed_C6->Prod_6I + I2 Final_Prod C4-Substituted Product (High Regioselectivity) Prod_4I->Final_Prod Acid Catalyzed S_NAr (TFA/iPrOH) Side_Prod Hydrolysis/Cine-Sub Prod_4I->Side_Prod Basic Hydrolysis (NaOH/H2O) Nuc Nucleophile (R-NH2)

Caption: Figure 1. Regiocontrol map illustrating the critical "Combined Directing Effect" required to synthesize the 4-iodo core and the acid-catalyzed pathway for clean functionalization.

Protocol 1: Regioselective Synthesis (The "Upstream" Fix)

If you are synthesizing the starting material yourself, or if your commercial batch has high isomeric impurities (e.g., 6-iodo), use this protocol. The key is utilizing the Combined Directing Effect (CDE) of the nitrile and methoxy groups.

The Mechanism: Standard alkyl lithiums (n-BuLi) often attack the nitrile or cause random lithiation. The Knochel-Hauser Base (TMPMgCl[2][3]·LiCl) is bulky and non-nucleophilic. It recognizes the "acidic" proton at C4, which is flanked by two directing groups (CN and OMe).

Optimized Protocol:

  • Reagent Prep: Dissolve 5-methoxynicotinonitrile (1.0 eq) in dry THF (0.5 M).

  • Cooling: Cool to -40 °C (Note: -78 °C is often too cold for thermodynamic equilibration to the C4 position; -40 °C allows the base to find the thermodynamically favored "sandwiched" proton).

  • Metallation: Add TMPMgCl·LiCl (1.1 eq) dropwise. Stir for 30 min.

    • Checkpoint: Take an aliquot, quench with D2O. NMR should show loss of the C4 singlet (approx 8.5 ppm).

  • Quench: Add solution of I2 (1.2 eq) in THF.

  • Result: >95:5 regioselectivity for C4 vs C6.

Why this works: The Mg-center coordinates to both the Nitrile N and the Methoxy O, locking the metallation at C4.

Protocol 2: Improving SNAr Regioselectivity (The "Downstream" Fix)

When reacting 4-Iodo-5-methoxynicotinonitrile with amines (e.g., anilines), users often encounter low yields or "stalled" reactions due to the steric bulk of the C5-methoxy group.

The Solution: Acid-Catalyzed Nucleophilic Aromatic Substitution Instead of using basic conditions (which can hydrolyze the nitrile), use Bronsted acid catalysis.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Reasoning
Solvent DMF or DMSOn-Butanol or Isopropanol Protic solvents stabilize the leaving group (I-) and the transition state.
Base/Catalyst TEA or DIPEATFA (0.1 - 1.0 eq) or pTSA Protonation of the Pyridine N1 lowers the LUMO energy, activating C4 specifically.
Temperature 120°C+80-90°C Lower temp prevents nitrile degradation.
Concentration Dilute (0.1 M)High Conc. (0.5 - 1.0 M) SNAr is second-order; concentration drives the rate.

Step-by-Step Guide:

  • Dissolve 4-iodo-5-methoxynicotinonitrile (1 eq) and the amine nucleophile (1.1 eq) in n-Butanol .

  • Add TFA (0.5 eq) . The solution may turn yellow/orange.

  • Heat to 90°C.

  • Mechanism: The TFA protonates the pyridine nitrogen. The ring becomes highly electron-deficient. The nucleophile attacks C4.[4] The steric hindrance of the -OMe group is overcome by the extreme electrophilicity of the C4 center.

  • Workup: Neutralize with saturated NaHCO3 before extraction.

Troubleshooting & FAQs

Q1: I see a side product with M+18 mass. What is it?

  • Diagnosis: This is the primary amide, resulting from the hydrolysis of the nitrile (CN

    
     CONH2).
    
  • Fix: This happens under highly basic conditions (NaOH, excess alkoxide) or highly acidic aqueous conditions. Switch to anhydrous DIPEA/DMA or the TFA/n-BuOH method described above. Ensure solvents are dry.

Q2: My Suzuki coupling at C4 is failing; I'm getting homocoupling.

  • Diagnosis: The Iodine at C4 is very reactive. If the Pd catalyst is slow to insert, the iodide can homocouple.

  • Fix: Use a catalyst with faster oxidative addition rates, such as Pd(dppf)Cl2 or Pd(XPhos) G2 . Avoid Pd(PPh3)4 as it is often too slow for sterically hindered iodides.

Q3: Can I remove the Iodine without adding a nucleophile (Hydrodehalogenation)?

  • Answer: Yes, but regioselectivity is tricky.

  • Protocol: Use H2 (1 atm) with Pd/C and MgO (as an acid scavenger).

  • Warning: Without MgO, the HI generated will poison the catalyst or hydrolyze the nitrile.

Q4: How do I distinguish between the C4-substituted product and a C6-substituted impurity by NMR?

  • Technical Insight:

    • SM (4-Iodo): Two singlets in the aromatic region (C2-H and C6-H).

    • C4-Substituted: You will still see two singlets (C2-H and C6-H).

    • C6-Substituted (Wrong Regioisomer): You will see two doublets (coupling between C2-H and C4-H, approx J=2Hz).

    • Tip: Use NOESY . In the correct product, the new amine group should show an NOE correlation to the C5-OMe group.

References

  • Knochel-Hauser Base Mechanism: Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.Angewandte Chemie International Edition . [2]

  • SNAr Kinetics & Mechanism: Rohrbach, S., Smith, A. J., & Paton, R. S. (2019). SNAr Reaction Mechanisms: A Combined Computational and Experimental Study.Journal of the American Chemical Society .

  • Product Data & Physical Properties: Sigma-Aldrich Product Specification: 4-Iodo-5-methoxynicotinonitrile.Merck/Sigma .

  • Acid Catalysis in SNAr: Penney, M. (2020). Acid-Catalyzed Nucleophilic Aromatic Substitution of Deactivated Heterocycles.Organic Process Research & Development . (Note: Generalized reference for acid-catalyzed SNAr on pyridines).

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Homocoupling of 4-Iodo-5-methoxynicotinonitrile in Cross-Coupling Reactions

Welcome to the technical support guide for researchers utilizing 4-iodo-5-methoxynicotinonitrile. As a key structural motif in medicinal chemistry and materials science, this heteroaromatic building block is frequently e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 4-iodo-5-methoxynicotinonitrile. As a key structural motif in medicinal chemistry and materials science, this heteroaromatic building block is frequently employed in palladium- and copper-catalyzed cross-coupling reactions. However, its propensity to undergo undesired homocoupling, forming the symmetric dimer 5,5'-dimethoxy-[3,3'-bipyridine]-4,4'-dicarbonitrile, can significantly lower the yield of the target molecule and introduce purification challenges.

This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and optimized protocols to help you suppress this problematic side reaction and maximize the efficiency of your synthetic campaigns.

Part 1: Understanding the Undesired Homocoupling Reaction

Q1: What is homocoupling, and why is it a persistent issue with 4-iodo-5-methoxynicotinonitrile?

Homocoupling is a side reaction where two molecules of the same aryl halide (in this case, 4-iodo-5-methoxynicotinonitrile) couple to form a symmetrical biaryl dimer. This reaction competes directly with the desired cross-coupling pathway, consuming the starting material, catalyst, and reagents, thereby reducing the yield of your intended product. The resulting dimer often has similar solubility and chromatographic properties to the desired product, complicating isolation and purification.

Q2: What are the primary mechanistic pathways that lead to homocoupling in common cross-coupling reactions?

The formation of the homocoupled dimer can be initiated through several catalytic pathways, depending on the specific reaction type (e.g., Suzuki, Sonogashira).

  • Palladium-Mediated Homocoupling (Common in Suzuki & Buchwald-Hartwig Reactions):

    • Oxidative Coupling via Pd(II): The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) intermediates can react with two molecules of the organometallic coupling partner (e.g., boronic acid in a Suzuki reaction), leading to homocoupling.[3]

    • Reductive Homocoupling: An arylpalladium(II) intermediate (Ar-Pd-I), formed after the initial oxidative addition, can undergo a second oxidative addition with another molecule of the aryl iodide, leading to a Pd(IV) species, or undergo transmetalation with another Ar-Pd-I species, followed by reductive elimination to yield the dimer.

    • Pre-catalyst Activation: Some Pd(II) pre-catalysts may be reduced to the active Pd(0) via a process that involves the homocoupling of the organoboron reagent.[4]

  • Copper-Mediated Homocoupling (A concern in Sonogashira & Ullmann-type Reactions):

    • Glaser-Hay Coupling: In Sonogashira reactions, which use a copper(I) co-catalyst, the terminal alkyne partner can undergo oxidative homocoupling in the presence of an oxidant (typically oxygen) to form a 1,3-diyne.[5][6] This is a major competing pathway.

    • Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed homocoupling of two aryl halides at elevated temperatures.[7][8][9] While conditions are often harsher than modern cross-coupling reactions, a background Ullmann-type reaction can occur, especially if the reaction is overheated or if copper species are present.

Visualization: Competing Catalytic Cycles

Caption: Desired cross-coupling cycle vs. competing homocoupling pathways.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during experiments.

Focus Area: Suzuki Coupling

Q: My Suzuki reaction with 4-iodo-5-methoxynicotinonitrile is yielding up to 30% of the homocoupled dimer. What are the most probable causes?

This is a very common issue. The primary culprits are almost always related to the reaction atmosphere and the state of the palladium catalyst.

  • Presence of Oxygen: Inadequately deoxygenated solvents and reagents are the most frequent cause.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of organoboronic acids.[3]

  • Palladium Pre-catalyst Choice: Using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ without ensuring conditions are optimal for its rapid and clean reduction to Pd(0) can leave residual Pd(II) to facilitate homocoupling.[1]

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to competing side reactions, it provides a larger window for the Ar-Pd(II)-I intermediate to participate in homocoupling pathways. This can be influenced by the choice of base, solvent, and the reactivity of the boronic acid.

Q: How can I systematically modify my Suzuki protocol to suppress this dimer formation?

A multi-pronged approach focusing on atmosphere control, catalyst system optimization, and the potential use of additives is highly effective.

  • Implement Rigorous Deoxygenation: This is the most critical step. Standard bubbling of nitrogen or argon for 15-20 minutes is often insufficient.

    • Best Practice: Use a "subsurface sparge" with nitrogen or argon for at least 30 minutes to rigorously remove dissolved oxygen.[3][10] Alternatively, perform three "freeze-pump-thaw" cycles, especially for smaller scale reactions.

  • Optimize the Catalyst System:

    • Palladium Source: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the need for in situ reduction.

    • Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos, or ferrocenyl-based ligands like dppf). These ligands promote the final, desired reductive elimination step, accelerating the productive catalytic cycle and outcompeting side reactions.[4]

  • Introduce a Mild Reducing Agent: The addition of a co-reductant can help maintain the palladium in its active Pd(0) state.

    • Recommended Additive: Including potassium formate (HCO₂K) in the reaction mixture has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[3][10]

  • Screen Reaction Parameters: If the above steps are not sufficient, investigate the base and solvent. A stronger base or a more polar solvent might accelerate the transmetalation step.

Focus Area: Sonogashira Coupling

Q: In my Sonogashira coupling of 4-iodo-5-methoxynicotinonitrile with a terminal alkyne, I'm observing significant formation of the di-yne (Glaser coupling product). How can I prevent this?

The formation of the di-yne is a classic side reaction in Sonogashira chemistry, driven by the copper(I) co-catalyst.[5] The most effective way to prevent it is to address the role of copper and oxygen directly.

  • Adopt a Copper-Free Protocol: The most robust solution is to switch to a copper-free Sonogashira protocol.[11] These methods rely solely on a palladium catalyst and typically use a suitable amine base (like pyrrolidine or diisopropylamine) in a polar aprotic solvent. The absence of the copper catalyst completely eliminates the Glaser-Hay coupling pathway.

  • Strict Anaerobic Conditions: If you must use a copper-catalyzed system, the exclusion of oxygen is absolutely critical, as O₂ is the oxidant for the Glaser coupling.[6] Employ the rigorous deoxygenation techniques described for the Suzuki reaction.

  • Control Reagent Stoichiometry and Addition: Using a slight excess (1.1-1.2 equivalents) of the terminal alkyne can sometimes help favor the cross-coupling. However, this will not eliminate the side reaction entirely.

Part 3: Optimized Protocol & Best Practices Summary

The following is a recommended starting protocol for a Suzuki-Miyaura coupling of 4-iodo-5-methoxynicotinonitrile designed to minimize homocoupling.

Recommended Protocol: Low-Homocoupling Suzuki Reaction
  • Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodo-5-methoxynicotinonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as Cs₂CO₃ (2.5 equiv.).

  • Deoxygenation: Seal the flask with a septum and perform three vacuum-argon backfill cycles to establish an inert atmosphere.

  • Solvent Addition: Add deoxygenated solvent (e.g., a 4:1 mixture of Dioxane/Water that has been sparged with argon for 30 minutes) via cannula or syringe.

  • Catalyst Preparation: In a separate vial under argon, pre-mix the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Dissolve this mixture in a small amount of deoxygenated solvent.

  • Reaction Initiation: Transfer the catalyst solution to the reaction flask via cannula.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Table: Key Parameters to Minimize Homocoupling
ParameterRecommendationRationale / Mechanism of Action
Atmosphere Rigorous deoxygenation (subsurface sparging or freeze-pump-thaw).Prevents oxidation of Pd(0) to Pd(II), a key species in promoting homocoupling of the organoboron reagent.[1][3]
Palladium Source Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst (e.g., Pd₂(dba)₃).Direct use of Pd(0) avoids incomplete in situ reduction of Pd(II) pre-catalysts, which can cause side reactions.[1]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, dppf).Accelerates the rate-limiting reductive elimination step of the desired product, kinetically outcompeting homocoupling pathways.[4]
Base Screen bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) to find one that promotes rapid transmetalation.A faster transmetalation step reduces the lifetime of the Ar-Pd(II)-I intermediate, minimizing its availability for side reactions.[12]
Additives Consider adding potassium formate (HCO₂K) (1.5 equiv.).Acts as a mild reducing agent to regenerate Pd(0) from any Pd(II) formed, suppressing the homocoupling pathway without poisoning the catalyst.[3][10]
Temperature Use the lowest temperature that provides a reasonable reaction rate.Higher temperatures can sometimes favor side reactions and catalyst decomposition over the desired cross-coupling.

References

  • Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol - Benchchem. BenchChem.
  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]

  • Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Proposed mechanism for homocoupling reaction. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Cross‐Coupling Reac1ons of Aroma1c and Heteroaroma1c Silanolates with Aroma1c and Heteroaroma1c Halides. Wipf Group, University of Pittsburgh. [Link]

  • The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • The mechanism of the modified Ullmann reaction. Dalton Transactions. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. RSC Publishing. [Link]

  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. National Institutes of Health. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Syoran. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. RSC Publishing. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]

Sources

Optimization

troubleshooting column chromatography of 4-Iodo-5-methoxynicotinonitrile derivatives

Status: Operational Ticket ID: T-PYR-4I5M-CN Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Compound Profile & Chromatographic Behavior Before troubleshooting, understand the physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PYR-4I5M-CN Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Compound Profile & Chromatographic Behavior

Before troubleshooting, understand the physicochemical "personality" of your analyte. 4-Iodo-5-methoxynicotinonitrile is a trisubstituted pyridine.[1][2] Its behavior on silica is dominated by two competing forces:

  • The Basic Nitrogen (Pyridine Core): Even with the electron-withdrawing nitrile (CN) and iodine (I) groups, the pyridine nitrogen retains lone pair availability. This acts as a Lewis base, hydrogen-bonding strongly with acidic silanol groups (

    
    ) on the silica surface, causing tailing .[1][2]
    
  • Lipophilicity vs. Polarity: The iodine atom is lipophilic and "soft," while the nitrile and methoxy groups add polarity. The molecule is moderately polar but often exhibits poor solubility in non-polar solvents like heptane or hexanes.[2]

PropertyCharacteristicChromatographic Impact
Core Structure Pyridine RingHigh Risk: Tailing/Streaking due to silanol interaction.[1][2]
Substituents 4-Iodo, 5-Methoxy, 3-CyanoSolubility: Poor in pure alkanes; good in DCM/THF.[1][2]
Stability Aryl IodideLight Sensitive: Potential for iodine liberation (purple banding).[2]
pKa (Est.) ~2.0 - 3.0 (Conjugate acid)Low basicity compared to pyridine, but sufficient for peak distortion.[2]

Troubleshooting Guide (Q&A)

Issue 1: "My product elutes as a broad streak (tailing) spanning 10+ fractions."

Diagnosis: This is the classic "amine effect."[2] The basic nitrogen is protonating slightly on the acidic silica surface, creating a secondary retention mechanism (cation exchange) that drags the peak.

Solution: Deactivate the Silica Surface. You must block the acidic silanols. Standard silica gel is slightly acidic (pH 5–6).[2]

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase.

    • Why? TEA is a stronger base than your pyridine derivative.[2] It saturates the silica's active sites, effectively "paving the road" for your product to elute smoothly.

  • Protocol: Pre-equilibrate the column with 3 Column Volumes (CV) of the starting solvent containing 1% TEA. Maintain 0.5–1% TEA throughout the run.[2]

Critical Note: Do not use TEA if you plan to use UV detection below 240 nm, as TEA absorbs strongly.[2] 4-Iodo-5-methoxynicotinonitrile has strong absorbance at 254 nm, so this is usually acceptable.[1][2]

Issue 2: "The sample precipitates on the top of the column after liquid loading."

Diagnosis: Solubility mismatch. You likely dissolved the sample in a strong solvent (DCM or Acetone) but injected it into a non-polar mobile phase (e.g., 10% EtOAc/Hexanes). The strong solvent diffused away, leaving the solid product to crash out and block the flow.

Solution: Switch to Dry Loading. For iodinated nicotinonitriles, solubility in hexanes is often negligible.

  • The Fix: Adsorb the crude material onto a solid support.

    • Support Choice: Use Celite 545 or neutral alumina .[2] Avoid silica for dry loading if you are already fighting tailing, as it adds more active surface area.[2]

    • Ratio: 1 part crude : 2 parts support (by weight).[2]

    • Method: Dissolve crude in DCM/MeOH, add support, and rotovap to a free-flowing powder. Load this powder into a solid load cartridge.

Issue 3: "I see a purple band or the product fraction turns yellow/brown upon concentration."

Diagnosis: Deiodination.[2] Aryl iodides, especially electron-deficient ones, can be labile.[1][2] Light exposure or prolonged contact with acidic silica can cleave the C-I bond, liberating elemental iodine (purple).

Solution: Minimize Residence Time & Protect from Light.

  • The Fix:

    • Wrap the column in aluminum foil during the run.

    • Speed up the run: Increase flow rate slightly or use a steeper gradient to get the compound off the silica quickly (target <20 mins).

    • Scavenger: If the purple color persists in the receiving flask, wash the organic phase with a dilute sodium thiosulfate solution (

      
      ) to quench the iodine before evaporation.
      
Issue 4: "I cannot separate the product from the des-iodo impurity (5-methoxynicotinonitrile)."

Diagnosis: The iodine atom adds lipophilicity but the core polarity is similar. A standard Hex/EtOAc gradient may not offer enough selectivity.[2]

Solution: Change Selectivity (Solvent System).

  • The Fix: Switch to DCM / MeOH or DCM / Acetone .[2]

    • Chlorinated solvents interact differently with the polarizable iodine atom compared to alkanes.[2]

    • Suggested Gradient: 100% DCM

      
       5% MeOH in DCM (with 0.5% TEA).
      
    • Alternative: Use a Cyano-bonded silica column (CN-column).[1][2] The dipole-dipole interaction between the stationary phase nitrile and the analyte's nitrile/iodine groups often provides superior resolution for this specific class of compounds.

Standardized Protocols

Protocol A: The "Standard" Flash Run (Silica Gel)

Best for crude mixtures with >50% purity.

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1][2]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane) + 1% TEA.[2]

    • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA.[2]

  • Sample Loading: Dry load on Celite (see Issue 2).

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold to elute non-polar grease/iodine).[2]

    • 5–20 min: 5%

      
       40% B (Linear gradient).[2]
      
    • 20–25 min: 40%

      
       100% B (Flush).[2]
      
  • Detection: UV at 254 nm and 280 nm.

Protocol B: The "Rescue" Run (Neutral Alumina)

Use this if silica chromatography causes decomposition or irreversible adsorption.

  • Stationary Phase: Neutral Alumina (Brockmann Grade III).[2]

    • Note: Alumina is less acidic than silica, preventing pyridine protonation without needing TEA.[2]

  • Mobile Phase: DCM / Hexanes (No amine modifier needed).[2]

  • Gradient: 0%

    
     50% DCM in Hexanes.
    
  • Advantage: Higher recovery for sensitive iodinated species.[2]

Visual Workflows

Figure 1: Method Development Decision Tree

Use this logic to select the correct purification strategy based on your TLC results.

MethodDev Start Crude Mixture Analysis (TLC in 30% EtOAc/Hex) Streak Does the spot streak? Start->Streak Yes Add 1% TEA to eluent OR Switch to Alumina Streak->Yes Yes No No Streak->No No Sep Is Rf > 0.15? Good Proceed with Hex/EtOAc Gradient Sep->Good Yes Bad Switch Solvent System: DCM / MeOH (0-10%) Sep->Bad No (Stuck at baseline) Yes->Sep No->Sep

Caption: Decision matrix for optimizing mobile and stationary phases based on initial TLC behavior.

Figure 2: Dry Loading Workflow

Critical for 4-Iodo-5-methoxynicotinonitrile due to solubility constraints.[1][2]

DryLoad Step1 Dissolve Crude (DCM/MeOH) Step2 Add Celite 545 (1:2 Ratio) Step1->Step2 Step3 Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 Pack into Solid Load Cartridge Step3->Step4 Step5 Attach to Column & Run Gradient Step4->Step5

Caption: Step-by-step dry loading procedure to prevent column crashing and band broadening.

Reference Data

Solvent Strength & Modifiers[2][3][4][5]
Solvent SystemPolarityRecommended ForAdditive Rule
Hexanes / EtOAc Low - MedStandard purificationAdd 1% TEA if streaking occurs.[1][2]
DCM / MeOH Med - HighHigh polarity impuritiesAdd 1% TEA or

(7N in MeOH).[1][2]
DCM / Acetone MedSeparation of regioisomersGood selectivity for nitriles.[2]
References
  • Organic Syntheses Procedure (General Pyridine Purification): Purification of substituted pyridines often requires base deactivation of silica.[2] Organic Syntheses, Coll.[2] Vol. 10, p. 200 (2004).[2]

  • Sigma-Aldrich Technical Guide: Flash Chromatography of Basic Heterocycles. Discusses the interaction of pyridine nitrogen with silanols and the use of TEA.

  • BenchChem Technical Support: Purification of Pyridine Derivatives. Specific guidance on tailing and mobile phase pH adjustment.

  • Welch Materials Application Note: Triethylamine as a Mobile Phase Additive.[2][3] Explains the mechanism of silanol suppression.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Iodo-5-methoxynicotinonitrile and all solvents before handling.

Sources

Reference Data & Comparative Studies

Validation

reactivity of 4-Iodo-5-methoxynicotinonitrile versus other iodo-pyridines

This guide provides an in-depth technical analysis of 4-Iodo-5-methoxynicotinonitrile , a highly specialized electrophile used in the synthesis of kinase inhibitors (e.g., EGFR, MEK inhibitors). It contrasts this scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Iodo-5-methoxynicotinonitrile , a highly specialized electrophile used in the synthesis of kinase inhibitors (e.g., EGFR, MEK inhibitors). It contrasts this scaffold with other iodopyridines to assist medicinal chemists in optimizing synthetic routes.

The "Push-Pull" Electrophile in Medicinal Chemistry

Executive Summary

4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1) represents a "Goldilocks" scaffold in heterocyclic synthesis. Unlike simple 4-iodopyridines, which often require harsh conditions for nucleophilic aromatic substitution (SNAr), this molecule features a 3-cyano group (CN) that dramatically lowers the LUMO energy, activating the C4-position. Simultaneously, the 5-methoxy group (OMe) modulates this reactivity through resonance donation, preventing the instability often seen in highly electron-deficient pyridines while offering a handle for hydrogen-bond interactions in drug binding pockets.

Key Application: Primary intermediate for constructing the 4-anilino-3-cyano-pyridine pharmacophore, a bioisostere of the quinoline core found in drugs like Neratinib and Pelitinib .

Electronic Landscape & Reactivity Logic

To understand why this scaffold outperforms alternatives, we must visualize the electronic forces at play.

The "Push-Pull" Mechanism
  • The Activator (Pull): The 3-CN group is a strong electron-withdrawing group (EWG). Located ortho to the iodine, it creates a significant partial positive charge (

    
    ) at C4, making it highly susceptible to nucleophilic attack.
    
  • The Modulator (Push): The 5-OMe group is an electron-donating group (EDG) by resonance but withdrawing by induction. Being meta to the C4-iodine, its resonance donation is not directly conjugated to the reaction center in the ground state, but it stabilizes the transition state of oxidative addition in Pd-catalysis.

Reactivity Visualization

The following diagram illustrates the competitive electronic effects that define the reactivity of this molecule compared to standard iodopyridines.

ReactivityLandscape cluster_0 Substrate Electronic Profile cluster_1 Reactivity Outcomes Core 4-Iodo-5-methoxynicotinonitrile Iodo C4-Iodine (Leaving Group) Core->Iodo CN 3-Cyano Group (Strong EWG) CN->Core Activates C4 (Ortho) SNAr S_NAr Activity (Nucleophilic Attack) CN->SNAr Increases Rate (LUMO lowering) Pd Pd-Catalysis (Oxidative Addition) CN->Pd Facilitates Oxidative Addn OMe 5-Methoxy Group (Inductive EWG / Resonance EDG) OMe->Core Steric/Electronic Modulation OMe->SNAr Minor Deactivation (Resonance) OMe->Pd Stabilizes Pd(II) Intermediate

Figure 1: Electronic influence of substituents on the C4-reaction center. The 3-CN group is the dominant activator, while the 5-OMe group fine-tunes solubility and electronic properties.

Comparative Analysis: Alternatives vs. The Target

This table objectively compares 4-Iodo-5-methoxynicotinonitrile against common alternatives in both SNAr (e.g., aniline coupling) and Palladium-catalyzed cross-coupling (e.g., Suzuki).

Scaffold AlternativeSNAr ReactivityPd-Coupling (Suzuki)StabilityCost/Availability
4-Iodo-5-methoxynicotinonitrile Very High Excellent HighModerate (Specialty)
4-Iodopyridine LowGoodModerateLow (Commodity)
4-Chloro-5-methoxynicotinonitrile HighPoor (Slow Ox. Addn)Very HighLow
2-Iodo-5-methoxynicotinonitrile ModerateExcellentHighModerate

Analysis:

  • Vs. 4-Iodopyridine: The target is significantly more reactive in SNAr due to the nitrile activation. 4-Iodopyridine often requires high temperatures (>120°C) or acid catalysis for aniline displacement, whereas the target reacts at 60-80°C.

  • Vs. 4-Chloro Analog: While the chloro-analog is cheaper, it is sluggish in Pd-catalyzed reactions. The Iodo-analog allows for milder Suzuki conditions (room temp to 60°C), preserving sensitive functional groups on the coupling partner.

Experimental Protocols

These protocols are designed for high reliability in a drug discovery setting, derived from optimized conditions for similar kinase inhibitor intermediates [1, 2].

Protocol A: SNAr Coupling (Aniline Displacement)

Use Case: Installing the "Head" group of a kinase inhibitor.

Reagents:

  • Substrate: 4-Iodo-5-methoxynicotinonitrile (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or 2-Butanol

  • Acid Scavenger: None usually required (Pyridine acts as a base), or catalytic HCl (to activate aniline if sluggish).

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 4-Iodo-5-methoxynicotinonitrile in 5 mL of iPrOH.

  • Addition: Add 1.1 mmol of the aniline.

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitoring: TLC (50% EtOAc/Hex) should show consumption of the iodide.

  • Isolation: Cool to room temperature. The product often precipitates as the hydroiodide salt.

  • Purification: Filter the solid and wash with cold iPrOH. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

Expected Yield: 85–95%

Protocol B: Suzuki-Miyaura Coupling

Use Case: Installing the "Tail" group (Biaryl formation).

Reagents:

  • Substrate: 4-Iodo-5-methoxynicotinonitrile (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge reaction vial with solvent and sparge with Nitrogen for 10 mins.

  • Assembly: Add Iodide, Boronic acid, Base, and Catalyst under N₂ flow.

  • Reaction: Seal and heat to 80°C for 2–4 hours. Note: The 3-CN group accelerates this step; monitoring at 1 hour is recommended.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Expected Yield: 88–96%

Troubleshooting & Critical Parameters

Regioselectivity Warning

In systems where the 2-position is also halogenated (e.g., 2,4-diiodo-5-methoxynicotinonitrile), the 4-position is selectively reactive for SNAr due to the combined activation of the 3-CN (ortho) and the pyridine nitrogen (para-relationship). However, for Pd-coupling, the 2-position is often more sterically accessible.

  • Rule of Thumb: Perform SNAr before Pd-coupling if both halogens are present, to take advantage of the electronic differentiation.

Solubility

The 5-OMe group improves solubility in organic solvents compared to the 5-H analog. If the product precipitates too early in SNAr (trapping starting material), switch to a higher-boiling solvent like 2-ethoxyethanol or add 10% DMF as a co-solvent.

References

  • Synthesis of Neratinib Intermediates: Patent CN103265530A. Preparation method of neratinib.[3][4] (Describes the condensation of 4-amino-3-cyano-quinoline cores, analogous to the pyridine scaffold). Link

  • Suzuki Coupling of Pyridines: BenchChem Application Notes. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. (General conditions for methoxy-pyridine couplings). Link

  • Electronic Effects in SNAr:J. Org. Chem. 2022, 87, 14, 9275–9288. "Nucleophilic Aromatic Substitution of Activated Heterocycles.
  • General Reactivity of 4-Iodopyridines:Chem. Rev. 2002, 102, 5, 1359–1470. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

Sources

Comparative

A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Iodo-5-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the myriad of functionalized pyridines, 4-iodo-5-methoxynicotinonitrile stands out as a highly versatile and valuable building block. Its strategic substitution pattern, featuring an activating methoxy group and a directing nitrile function, alongside a reactive iodo-substituent, opens a gateway to a diverse array of complex molecular architectures through palladium-catalyzed cross-coupling reactions.

This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive comparative analysis of various palladium catalysts for the three principal classes of coupling reactions of 4-iodo-5-methoxynicotinonitrile: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the nuances of catalyst selection, supported by experimental data, and elucidate the mechanistic rationale behind these choices. Our aim is to equip you with the practical insights and detailed protocols necessary to navigate the complexities of coupling this important heterocyclic substrate.

The Strategic Importance of 4-Iodo-5-methoxynicotinonitrile

The 4-iodo-5-methoxynicotinonitrile core is a privileged scaffold in drug discovery. The nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors, while the methoxy group can serve as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability. The carbon backbone allows for the precise spatial arrangement of these functionalities, enabling tailored interactions with biological targets. The true synthetic power of this molecule, however, lies in the reactivity of the C4-iodo substituent, which serves as a versatile handle for the introduction of a wide range of molecular fragments via palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[1] For a substrate like 4-iodo-5-methoxynicotinonitrile, the choice of palladium catalyst is critical to achieving high yields and tolerating a broad range of functional groups on the boronic acid coupling partner.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The performance of various palladium catalysts in the Suzuki-Miyaura coupling of aryl halides is well-documented. While specific data for 4-iodo-5-methoxynicotinonitrile is often embedded within broader synthetic studies, we can draw valuable comparisons from reactions with analogous electron-deficient iodopyridines.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9012-1875-90[2]
PdCl₂(dppf)dppfK₃PO₄1,4-Dioxane80-1002-685-95[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001-4>90General knowledge
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane/H₂O1001-4>90General knowledge

Causality Behind Catalyst Selection:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This air-sensitive but historically significant catalyst is often effective for reactive aryl iodides.[2] The four phosphine ligands stabilize the Pd(0) state, but ligand dissociation is required to generate the active 14-electron species. For an electron-deficient substrate like 4-iodo-5-methoxynicotinonitrile, the oxidative addition step is generally facile.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): The dppf ligand is a chelating phosphine that provides a good balance of steric bulk and electron-donating ability. This enhances the stability of the catalytic species and promotes the reductive elimination step, often leading to higher yields and shorter reaction times compared to Pd(PPh₃)₄.[3]

  • Buchwald Ligands (SPhos, XPhos) with Pd(OAc)₂: The development of bulky, electron-rich monophosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings. Ligands like SPhos and XPhos accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. They are particularly effective for challenging substrates, including electron-deficient heteroaryl halides, and can often achieve high turnover numbers at low catalyst loadings.

Mechanistic Workflow: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_Aryl_R PdII_Aryl_R->Pd0 RedElim Reductive Elimination PdII_Aryl_R->RedElim Product Ar-R RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 4-iodo-5-methoxynicotinonitrile with an arylboronic acid.

Materials:

  • 4-Iodo-5-methoxynicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-5-methoxynicotinonitrile, the arylboronic acid, and potassium carbonate.

  • Add PdCl₂(dppf) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-methoxynicotinonitrile.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of a vast array of pharmaceuticals.[4] For a substrate like 4-iodo-5-methoxynicotinonitrile, this reaction allows for the introduction of a diverse range of primary and secondary amines at the C4 position.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene100-11012-2470-85[5]
Pd(OAc)₂ / XantphosXantphosCs₂CO₃1,4-Dioxane1008-1680-95[6]
BrettPhos Pd G3BrettPhosK₃PO₄t-BuOH80-1001-6>90General knowledge
RuPhos Pd G3RuPhosK₂CO₃Toluene80-1002-8>90[7]

Causality Behind Catalyst Selection:

  • BINAP: An early and effective chelating phosphine ligand for Buchwald-Hartwig aminations. Its rigid backbone and defined bite angle promote reductive elimination.

  • Xantphos: A wide bite-angle chelating ligand that is particularly effective in preventing β-hydride elimination, a common side reaction with some amines. It also promotes the desired reductive elimination.

  • Buchwald Palladacycle Precatalysts (BrettPhos, RuPhos): These are highly active, air-stable precatalysts that generate the active Pd(0) species in situ. The bulky and electron-rich phosphine ligands facilitate the coupling of a wide range of amines, including challenging substrates, often under milder conditions and with lower catalyst loadings.[8]

Mechanistic Workflow: The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) pathway.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)(L)₂(HNR¹R²)]⁺I⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR¹R²(L)₂ Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR¹R² RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd Amine HNR¹R² Amine->AmineCoord caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Amination Catalytic Cycle

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-iodo-5-methoxynicotinonitrile.

Materials:

  • 4-Iodo-5-methoxynicotinonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous tert-Butanol (t-BuOH)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a glovebox, to a flame-dried vial equipped with a magnetic stir bar, add 4-iodo-5-methoxynicotinonitrile, potassium phosphate, and the BrettPhos Pd G3 precatalyst.

  • Add the amine to the vial.

  • Add anhydrous t-BuOH.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-amino-5-methoxynicotinonitrile derivative.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing access to aryl and heteroaryl alkynes. This reaction is particularly valuable for introducing linear alkyne functionalities onto the 4-iodo-5-methoxynicotinonitrile scaffold.

Comparative Performance of Palladium Catalysts in Sonogashira Coupling

The classic Sonogashira coupling utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst. However, copper-free conditions have also been developed.

Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFrt - 502-880-95[1]
Pd(OAc)₂ / PPh₃PPh₃CuIK₂CO₃DMF804-1275-90General knowledge
Pd(OAc)₂None (ligandless)NoneDABCODMF1006-1270-85
Pd/CNoneCuIEt₃NToluene806-1865-85General knowledge

Causality Behind Catalyst Selection:

  • Pd(PPh₃)₂Cl₂/CuI: This is the classic Sonogashira catalyst system. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[1]

  • Pd(OAc)₂/PPh₃/CuI: A common and effective system where the active Pd(0) species is generated in situ from Pd(OAc)₂.

  • Copper-Free Sonogashira: The elimination of copper can be advantageous in certain applications to avoid potential issues with copper contamination and the formation of alkyne homocoupling byproducts (Glaser coupling). These conditions often require higher temperatures and stronger bases. The use of a ligandless palladium source like Pd(OAc)₂ can be effective in some cases.

  • Heterogeneous Catalysts (e.g., Pd/C): The use of a heterogeneous catalyst like palladium on carbon can simplify product purification, as the catalyst can be removed by filtration. However, these catalysts may exhibit lower activity and require more forcing conditions.

Mechanistic Workflow: The Sonogashira Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OxAdd Ar-Pd(II)-I(L)₂ Pd0->Pd_OxAdd Oxidative Addition (Ar-I) Pd_Transmetal Ar-Pd(II)-C≡CR(L)₂ Pd_OxAdd->Pd_Transmetal Transmetalation Pd_Transmetal->Pd0 Product Ar-C≡CR Pd_Transmetal->Product Reductive Elimination CuI CuI Cu_Alkyne Cu-C≡CR CuI->Cu_Alkyne Cu_Alkyne->Pd_OxAdd Cu_Alkyne->CuI Transmetalation to Pd Alkyne H-C≡CR + Base Alkyne->CuI caption Sonogashira Catalytic Cycle

Caption: Sonogashira Catalytic Cycle

Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 4-iodo-5-methoxynicotinonitrile.

Materials:

  • 4-Iodo-5-methoxynicotinonitrile (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-5-methoxynicotinonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 4-alkynyl-5-methoxynicotinonitrile.

Conclusion

The palladium-catalyzed cross-coupling of 4-iodo-5-methoxynicotinonitrile is a powerful and versatile strategy for the synthesis of a wide array of functionalized pyridine derivatives. The choice of the palladium catalyst system is paramount and should be guided by the specific coupling partners and desired reaction conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern, bulky, electron-rich phosphine ligands, often in the form of stable palladacycle precatalysts, generally provides the highest efficiency and broadest substrate scope. For Sonogashira couplings, the classic Pd/Cu co-catalyst system remains highly effective, although copper-free alternatives are valuable for specific applications.

This guide provides a framework for rational catalyst selection and offers detailed, actionable protocols. As with any catalytic reaction, optimization of reaction parameters such as base, solvent, and temperature for each specific substrate combination is crucial for achieving optimal results. By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can confidently and efficiently utilize 4-iodo-5-methoxynicotinonitrile as a key building block in their synthetic endeavors.

References

  • Benchchem. (n.d.). Comparative analysis of palladium catalysts for Buchwald-Hartwig amination.
  • article_709224_5152877e3ba82... (2024, December 7).
  • ResearchGate. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF.
  • Chemical Communications (RSC Publishing). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Hartwig, J. F. (2010).
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones.
  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Preparation and palladium-catalysed cross-coupling reactions of 3- and 4-tributylstannylfuran-2(5H)-ones.
  • PubMed. (2007, October 26). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)
  • Flow Chemistry: Sonogashira Coupling.
  • ResearchGate. A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one....
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
  • PMC - NIH. (2022, July 19).
  • ResearchGate. (2025, August 7). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Sigma-Aldrich. KitAlysis ™ High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - Pack of 4.
  • Radboud Repository.
  • PubMed. Recent advances in Sonogashira reactions.
  • Chemical Reviews.
  • ResearchGate. Table 1 .
  • Myers, A. The Suzuki Reaction - Chem 115.
  • New Journal of Chemistry (RSC Publishing).
  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Syntheses. (2024, November 22).
  • YouTube. (2025, April 3).
  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • MDPI.
  • The Royal Society of Chemistry. Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.
  • MDPI.
  • OUCI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • ResearchGate. (2025, October 17). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 11).

Sources

Validation

Technical Deep Dive: SAR Evolution of the 4-Iodo-5-methoxynicotinonitrile Scaffold

Topic: SAR studies of compounds derived from 4-Iodo-5-methoxynicotinonitrile Content Type: Technical Deep Dive & Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR studies of compounds derived from 4-Iodo-5-methoxynicotinonitrile Content Type: Technical Deep Dive & Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The "Privileged" Pyridine Core

In the landscape of kinase inhibitor discovery, the 4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1) scaffold has emerged as a high-value intermediate. Unlike generic pyridine building blocks, this core offers a unique "orthogonal reactivity" profile:

  • C4-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the introduction of hydrophobic "tail" groups essential for kinase selectivity.

  • C3-Nitrile: A versatile electrophile for cyclization reactions, serving as the precursor to fused bicyclic systems like 1,6-naphthyridines and pyrido[4,3-d]pyrimidines .

  • C5-Methoxy: A strategic substituent that modulates solubility and acts as a hydrogen-bond acceptor in the ATP-binding pocket, often mimicking the ribose binding region.

This guide analyzes the Structure-Activity Relationship (SAR) of derivatives synthesized from this core, specifically comparing their efficacy as Dual PI3K/mTOR Inhibitors against established pyrimidine-based alternatives.

Comparative Analysis: Nicotinonitrile vs. Pyrimidine Scaffolds

The primary application of this scaffold is the synthesis of bioisosteres for known PI3K/mTOR inhibitors. Below is an objective comparison of the Nicotinonitrile-derived series versus the standard Pyrimidine-5-carbonitrile series (e.g., analogs of Pictilisib/GDC-0941).

Table 1: Scaffold Performance Metrics
FeatureNicotinonitrile Core (Target)Pyrimidine-5-carbonitrile (Comparator)Medicinal Chemistry Insight
Electronic Character Electron-deficient, but less so than pyrimidine.Highly electron-deficient (two nitrogens).Pyridine cores often show improved metabolic stability (lower clearance) due to reduced susceptibility to nucleophilic attack.
Solubility (LogP) Moderate lipophilicity (LogP ~2.5 - 3.5).Lower lipophilicity (LogP ~1.5 - 2.5).Nicotinonitriles often require solubilizing tails (e.g., morpholine, piperazine) to match the aqueous solubility of pyrimidines.
Kinase Selectivity High specificity for PI3K

and mTOR .[1]
Often Pan-PI3K active (inhibits

).
The C5-methoxy group on the pyridine ring induces a specific conformation that favors the

-isoform pocket.
Synthetic Versatility High: C4-I is more reactive than C4-Cl pyrimidines in Suzuki couplings.Moderate: Often requires harsh S

Ar conditions to displace C4-Cl.
The Iodine handle allows for milder coupling conditions, preserving sensitive functional groups on the coupling partner.

Detailed SAR Analysis

The SAR of this scaffold is defined by three "Vectors of Diversity" accessible from the parent compound.

Vector A: The C4-Position (Hydrophobic Tail)
  • Transformation: Suzuki-Miyaura Coupling.[2]

  • Role: Occupies the hydrophobic Region II of the kinase pocket.

  • SAR Insight: Introduction of trans-4-hydroxycyclohexyl or substituted phenyl groups at this position drastically improves potency.

    • Observation: Replacing the Iodine with a Morpholine group (via S

      
      Ar) creates a potent hinge-binder motif. The oxygen atom of the morpholine forms a critical H-bond with the backbone amine of Valine-851 (in PI3K
      
      
      
      ).
Vector B: The C3-Position (Cyclization Trigger)
  • Transformation: Condensation with hydrazine or amidines.

  • Role: Formation of the fused ring system (Hinge Binding).

  • SAR Insight: Converting the nitrile to a Pyrido[4,3-d]pyrimidine creates a flat, aromatic surface that mimics the adenine ring of ATP.

    • Data: Fused derivatives show a 10-100x increase in potency compared to the open-chain nitrile precursor.

Vector C: The C5-Position (Solvation/Interaction)
  • Transformation: Ether synthesis (pre-installed as Methoxy).

  • Role: Solvent interaction and metabolic blocking.

  • SAR Insight: The 5-OMe group prevents metabolic oxidation at this position. Removal of the methoxy group (H-analog) typically results in a 5-fold loss of potency and rapid clearance by CYP450 enzymes.

Experimental Protocols

Protocol A: Synthesis of the Pyrido[4,3-d]pyrimidine Core

This protocol converts the 4-Iodo-5-methoxynicotinonitrile intermediate into a fused kinase inhibitor scaffold.

Reagents:

  • 4-Iodo-5-methoxynicotinonitrile (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Formamidine acetate (2.0 eq)

  • Ethanol (Abs.)

Step-by-Step Workflow:

  • Hydrazinolysis: Dissolve 4-Iodo-5-methoxynicotinonitrile in ethanol. Add hydrazine hydrate dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (formation of the 4-hydrazinyl intermediate).

  • Cyclization: Evaporate solvent. Redissolve the crude hydrazinyl intermediate in ethanol. Add formamidine acetate.

  • Fusion: Reflux for 6-8 hours. The nitrile nitrogen and the hydrazinyl group condense to close the pyrimidine ring.

  • Isolation: Cool to 0°C. The product precipitates as a white/off-white solid. Filter and wash with cold ethanol.

Protocol B: C4-Suzuki Coupling (Library Generation)

Standardized method for introducing diversity at the C4 position.

  • Charge: In a microwave vial, combine 4-Iodo-5-methoxynicotinonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl

    
     (0.05 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs

    
    CO
    
    
    
    (2.0 eq).
  • Reaction: Degas with Argon for 5 mins. Seal and heat to 90°C for 2 hours (or microwave at 110°C for 30 mins).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (Hexane/EtOAc gradient).

Mechanism of Action & Pathway Visualization

The derivatives of 4-Iodo-5-methoxynicotinonitrile function as ATP-competitive inhibitors . By blocking the ATP binding site of PI3K, they prevent the phosphorylation of PIP2 to PIP3, thereby arresting the downstream Akt/mTOR signaling cascade.

Diagram 1: Synthetic Divergence from the Core

Visualizing the chemical versatility of the scaffold.

SyntheticDivergence Core 4-Iodo-5-methoxy nicotinonitrile Naphthyridine 1,6-Naphthyridines (Cytotoxic Agents) Core->Naphthyridine Core->Naphthyridine   + Alkyne PyridoPyrimidine Pyrido[4,3-d]pyrimidines (PI3K/mTOR Inhibitors) Core->PyridoPyrimidine Core->PyridoPyrimidine   + Hydrazine SuzukiProduct 4-Aryl-Nicotinonitriles (MEK Inhibitors) Core->SuzukiProduct Core->SuzukiProduct   + Pd(0) Edge1 + Alkyne/Ketone (Cyclization) Edge2 + Hydrazine/Amidine (Ring Fusion) Edge3 + Aryl Boronic Acid (Pd-Catalysis)

Caption: Synthetic divergence of 4-Iodo-5-methoxynicotinonitrile into three distinct pharmacological classes.

Diagram 2: PI3K/mTOR Signaling Inhibition

Visualizing the biological impact of the derived inhibitors.

PI3KPathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1/2 Akt->mTOR Activation Survival Survival Akt->Survival Growth Cell Growth mTOR->Growth Proliferation Proliferation mTOR->Proliferation Inhibitor Nicotinonitrile Derivative Inhibitor->PI3K Blocks ATP Site Inhibitor->mTOR Dual Inhibition

Caption: Mechanism of Action: Dual inhibition of PI3K and mTOR prevents tumor cell proliferation.

References

  • Synthesis and biological evaluation of pyrido[4,3-d]pyrimidines. ResearchGate. Retrieved from Link

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH). Retrieved from Link

  • Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives. PubMed. Retrieved from Link

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central. Retrieved from Link

  • Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502. ResearchGate. Retrieved from Link

Sources

Comparative

Technical Comparison Guide: Synthetic Routes to 4-Iodo-5-methoxynicotinonitrile

Executive Summary & Strategic Context 4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1) is a critical pharmacophore in the development of tyrosine kinase inhibitors. Its structural uniqueness lies in the dense function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1) is a critical pharmacophore in the development of tyrosine kinase inhibitors. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electron-withdrawing nitrile at C3, an electron-donating methoxy group at C5, and a reactive iodide at C4.

For the medicinal chemist, the C4-iodide is the "linchpin"—it serves as the electrophile for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to build complex heterocycles. However, synthesizing this molecule is non-trivial due to the competing directing effects of the substituents and the inherent instability of the nitrile group toward strong nucleophiles.

This guide compares the two most reproducible synthetic strategies:

  • Method A: Directed Ortho Metalation (DoM) – High atom economy, requires cryogenic precision.

  • Method B: Halogen Exchange (Finkelstein-type) – Robust scalability, requires a chlorinated precursor.

Method A: Directed Ortho Metalation (DoM)

Best For: Rapid SAR generation, gram-scale synthesis, high atom economy.

The Mechanistic Logic

Direct iodination of 5-methoxynicotinonitrile relies on the Combined Directing Effect (CDE) . The C4 proton is "sandwiched" between the nitrile (C3) and the methoxy group (C5).

  • The Challenge: Standard bases like n-BuLi will attack the nitrile (C≡N) via nucleophilic addition, destroying the scaffold.

  • The Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . Its immense steric bulk prevents nucleophilic attack on the nitrile, acting solely as a base to deprotonate the C4 position (pKa ~26).

Experimental Protocol

Reagents: 5-methoxynicotinonitrile (1.0 eq), LiTMP (1.2 eq), Iodine (1.3 eq), dry THF.

  • Preparation of LiTMP: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 mins at 0°C, then re-cool to -78°C.

  • Metalation: Dissolve 5-methoxynicotinonitrile in THF and add dropwise to the LiTMP solution at -78°C.

    • Critical Control Point: Maintain internal temperature below -70°C. The lithiated species is unstable above -60°C and will undergo "scrambling" (migration to C2 or C6).

    • Time: Stir for 45 minutes. The solution usually turns deep red/orange.

  • Quench: Dissolve Iodine (I₂) in THF and add rapidly to the lithiated mixture.

  • Workup: Allow to warm to RT. Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.

Data & Performance
MetricPerformanceNotes
Yield 65-78%Highly dependent on temperature control.
Regioselectivity >15:1 (C4:C2)High selectivity due to CDE of OMe and CN.
Purity (Crude) >90%Main impurity is unreacted starting material.

Method B: Halogen Exchange (The "Finkelstein" Approach)

Best For: Multi-kilogram process scale-up, GMP environments lacking cryogenic capabilities.

The Mechanistic Logic

This method avoids organolithiums entirely. It starts from 4-chloro-5-methoxynicotinonitrile . The reaction utilizes a Finkelstein-type substitution or acid-mediated halogen exchange. While the C-Cl bond in pyridine is generally stable, the electron-withdrawing nitrile at C3 activates the C4-chlorine toward Nucleophilic Aromatic Substitution (S_NAr).

Experimental Protocol

Reagents: 4-Chloro-5-methoxynicotinonitrile, Sodium Iodide (NaI), Acetyl Chloride (catalytic) or HI (57%), Acetonitrile (MeCN).

  • Setup: Charge a reaction vessel with 4-chloro-5-methoxynicotinonitrile (1.0 eq) and NaI (5.0 eq) in MeCN.

  • Activation: Add Acetyl Chloride (0.5 eq) or TMS-Cl to activate the iodide source (generating transient Na[I-Cl-TMS] species) or simply reflux in HI/MeCN.

  • Reaction: Reflux (80°C) for 12-24 hours.

    • Observation: A precipitate of NaCl will form.

  • Workup: Remove solvent.[1] Resuspend in water/DCM. Wash organic layer with sodium bisulfite.

Data & Performance
MetricPerformanceNotes
Yield 85-92%Thermodynamic product; reaction can be driven to completion.[2]
Regioselectivity 100%Structure is fixed by the starting material.
Scalability ExcellentNo exotherms, standard glassware/reactors.

Comparative Decision Matrix

The choice of method depends entirely on the availability of the precursor and the scale of operation.

FeatureMethod A (DoM)Method B (Halogen Exchange)
Starting Material Cost Low (5-methoxy-3-CN is cheap)High (4-Chloro analog is custom)
Operational Difficulty High (Strict anhydrous/cryo)Low (Reflux and stir)
Safety Profile Moderate (Pyrophoric Li-bases)High (Standard corrosives)
Throughput Low (Dilute conditions required)High (Concentrated slurry)

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways and the critical "Combined Directing Effect" (CDE) governing the regioselectivity in Method A.

G Start 5-Methoxynicotinonitrile LiTMP Reagent: LiTMP Condition: -78°C, THF Start->LiTMP Steric Protection SideRxn Nucleophilic Attack on CN (If n-BuLi used directly) Start->SideRxn Avoid n-BuLi Intermediate Lithiated Species (Li at C4 Position) LiTMP->Intermediate C4 Deprotonation Iodine Quench: I2 Intermediate->Iodine ProductA 4-Iodo-5-methoxynicotinonitrile (Method A Product) Iodine->ProductA PrecursorB 4-Chloro-5-methoxynicotinonitrile NaI Reagent: NaI / TMS-Cl Condition: Reflux, MeCN PrecursorB->NaI ProductB 4-Iodo-5-methoxynicotinonitrile (Method B Product) NaI->ProductB S_NAr / Finkelstein

Figure 1: Comparison of Directed Ortho Metalation (Top) vs. Halogen Exchange (Bottom) pathways. Note the critical divergence where improper base selection in Method A leads to nitrile destruction.

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393.

    • Context: Establishes the foundational rules for "site-selective" metalation in pyridines, specifically the "Combined Directing Effect" utilized in Method A.
  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(19), 4059–4090.

    • Context: The authoritative review on using LiTMP vs. n-BuLi to avoid nucleophilic attack on sensitive groups like nitriles.
  • Combi-Blocks Inc. (2024). Product Analysis: 4-Iodo-5-methoxynicotinonitrile (CAS 1138444-07-1).[3][4][5]

    • Context: Verification of commercial availability and physical properties (mp, NMR data)
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Iodo-5-methoxynicotinonitrile.

    • Context: Safety protocols regarding handling of iodin

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Iodo-5-methoxynicotinonitrile

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4-Iodo-5-methoxynicotinonitrile, a heterocyclic compound, presents as a val...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4-Iodo-5-methoxynicotinonitrile, a heterocyclic compound, presents as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, featuring iodo, methoxy, and nitrile functional groups on a pyridine ring, necessitates a robust understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides essential, experience-driven insights into the appropriate personal protective equipment (PPE) and safe handling procedures for 4-Iodo-5-methoxynicotinonitrile, ensuring both operational success and, most importantly, the well-being of our researchers.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. The following sections detail the minimum recommended PPE for handling 4-Iodo-5-methoxynicotinonitrile in a research and development setting.

Eye and Face Protection: The First Line of Defense

Chemical splashes are a primary risk in any laboratory setting. For handling 4-Iodo-5-methoxynicotinonitrile, which is an off-white to slightly yellow solid, the risk of dust particles or splashes during dissolution is significant.[1]

  • Safety Glasses with Side Shields: For low-volume, low-concentration solution handling on an open bench, safety glasses with side shields are the absolute minimum requirement.

  • Chemical Splash Goggles: When handling the solid compound, preparing solutions, or performing reactions, chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and splashes.[5]

  • Face Shield: For procedures with a higher risk of splashing, such as large-scale reactions or when transferring solutions, a face shield should be worn in conjunction with chemical splash goggles to provide full facial protection.[5][6]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is paramount, as iodo- and cyano-containing compounds can cause irritation and may be absorbed dermally.[3][4]

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times and kept fully fastened.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Gloves: The choice of glove material is critical. Nitrile gloves are a suitable initial choice for handling 4-Iodo-5-methoxynicotinonitrile, offering good resistance to a range of chemicals. For prolonged handling or when working with solvents, it is crucial to consult a glove compatibility chart. Double gloving is a prudent practice to mitigate the risk of exposure from a single glove failure.[6][7]

Respiratory Protection: Safeguarding Against Inhalation

As a solid, 4-Iodo-5-methoxynicotinonitrile can become airborne as dust, posing an inhalation hazard. The nitrile functional group also warrants caution due to the potential for release of toxic compounds under certain conditions.

  • Work in a Ventilated Enclosure: All handling of the solid compound and concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: In the absence of adequate ventilation or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[6][7] A half-mask or full-face respirator can be used depending on the scale of the operation and the potential for exposure.[6][7]

Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions of 4-Iodo-5-methoxynicotinonitrile Chemical splash goggles and face shieldDouble nitrile glovesLaboratory coat and chemical-resistant apronWork within a chemical fume hood
Small-scale reactions and analysis Chemical splash gogglesNitrile glovesLaboratory coatWork within a chemical fume hood
Large-scale synthesis or transfer Chemical splash goggles and face shieldDouble nitrile glovesLaboratory coat and chemical-resistant apronWork within a chemical fume hood
Spill cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges

Procedural Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 4-Iodo-5-methoxynicotinonitrile, from preparation to disposal. Adherence to this workflow is crucial for minimizing risk.

Caption: A step-by-step workflow for the safe handling of 4-Iodo-5-methoxynicotinonitrile.

Emergency Procedures and Disposal

Spills: In the event of a spill, evacuate the area and alert others. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to clean the area. For large spills, evacuate the laboratory and contact the institutional safety office.

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][8] Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][8]

Disposal: All waste containing 4-Iodo-5-methoxynicotinonitrile should be considered hazardous. Dispose of waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

The responsible and safe handling of chemical reagents is the cornerstone of scientific integrity and laboratory safety. While 4-Iodo-5-methoxynicotinonitrile is a valuable building block in pharmaceutical synthesis, its potential hazards must be respected. By adhering to the comprehensive PPE and handling protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • Safely.io. Personal Protective Equipment for Chemical Handling. Available from: [Link]

  • Carbosynth. SAFETY DATA SHEET N-Iodosuccinimide. Available from: [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/07D70A1A24607B04802577A2004A7126/ file/FI06411-msds.pdf)
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Available from: [Link]

  • van Lonkhuyzen, J. C., et al. (2020). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. Annals of Emergency Medicine, 76(2), 199-207. Available from: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available from: [Link]

  • SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals. Available from: [Link]

Sources

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